6-Chloroimidazo[1,2-b]pyridazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZDNIJHHXRTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218024 | |
| Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-78-6 | |
| Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a number of biologically active molecules. Its structural framework allows for versatile functionalization, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for professionals in the scientific research and development fields.
Chemical Structure and Identifiers
The core structure of this compound consists of a pyridazine ring fused with an imidazole ring, with a chlorine substituent at the 6-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6775-78-6 |
| Molecular Formula | C₆H₄ClN₃ |
| SMILES | C1=CC(=NN2C1=NC=C2)Cl[1][2] |
| InChI | InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H[1][3] |
| InChIKey | MPZDNIJHHXRTIQ-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 153.57 g/mol | [2][4] |
| Appearance | White to gray to brown crystalline powder | [3] |
| Melting Point | 114.0 to 118.0 °C | [3][4][5] |
| Boiling Point | Data not available | |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥97.0% - >98.0% | [4][5] |
| Solubility | While specific solubility data is limited, derivatives show poor solubility in aqueous media. It is expected to be soluble in organic solvents like ethyl acetate. | [3][6] |
| Storage | Store in a dark, dry place at room temperature. | [3] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| CDCl₃ (400 MHz) | 7.89 | s | - | H-2 or H-3 |
| 7.88 | d | 9.3 | H-7 or H-8 | |
| 7.74 | s | - | H-2 or H-3 | |
| 7.01 | d | 9.3 | H-7 or H-8 | |
| Data from ChemicalBook for CAS 6775-78-6[3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine with a bromoacetaldehyde precursor.
General Procedure: [3]
-
Preparation of Bromoacetaldehyde Solution: Bromoacetaldehyde diethyl acetal (1.8 equivalents) is added to hydrobromic acid and heated to reflux for 1.5 hours. After completion, the mixture is cooled to room temperature.
-
Neutralization: The cooled mixture is poured into a flask containing an excess of sodium bicarbonate in isopropanol and stirred for 3 minutes.
-
Filtration: The mixture is filtered to remove inorganic salts.
-
Condensation Reaction: To the filtrate, 3-amino-6-chloropyridazine (1.0 equivalent) is added, and the mixture is heated to reflux for 2 hours.
-
Work-up: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with ethyl acetate.
-
Purification: The crude product is purified by column chromatography to yield the final product as a solid.
Chemical Reactivity and Applications
The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is a key site for chemical modification. This allows for the diversification of the core structure through various cross-coupling reactions, which is instrumental in the development of new pharmaceutical candidates.
Cross-Coupling Reactions
The C-6 chloro group can be substituted via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of various aryl, heteroaryl, and amino groups at this position, facilitating structure-activity relationship (SAR) studies.
Biological and Pharmacological Significance
The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of pharmaceuticals, including the broad-spectrum cephalosporin antibiotic, Cefozopran.
-
Kinase Inhibitors: Many derivatives have been explored as inhibitors of various protein kinases, which are crucial targets in oncology.
-
Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with potential antiviral and antibacterial properties.
-
CNS Applications: Some derivatives have been evaluated for their potential to bind to β-amyloid plaques, suggesting applications in neurodegenerative disease research.
-
Antihistaminic Activity: Certain derivatives have shown antihistaminic or eosinophil chemotaxis-inhibiting activity.[7]
References
- 1. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 6775-78-6 | CAS DataBase [chemicalbook.com]
- 4. 6775-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. gjbzwzw.com [gjbzwzw.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural and electronic properties make it a privileged core for the design of potent and selective inhibitors of various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, discovery, and therapeutic applications of the imidazo[1,2-b]pyridazine scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Discovery and Therapeutic Significance
The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in numerous biologically active compounds.[1] Its discovery as a versatile drug core has led to the development of several clinical candidates and approved drugs. One of the most prominent examples is Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The success of Ponatinib has spurred further interest in exploring the therapeutic potential of this scaffold against a wide range of diseases.
Derivatives of imidazo[1,2-b]pyridazine have demonstrated a broad spectrum of pharmacological activities, including:
-
Kinase Inhibition: A significant area of application is in the development of kinase inhibitors targeting enzymes such as Anaplastic Lymphoma Kinase (ALK), Tyrosine Kinase 2 (Tyk2), I-kappa B Kinase (IKKβ), and Phosphoinositide 3-kinase (PI3K)/mTOR.[2][3][4]
-
Neurodegenerative Diseases: Certain derivatives have shown potential as ligands for β-amyloid plaques, suggesting their utility in the diagnosis and treatment of Alzheimer's disease.[5]
-
Antiviral Activity: The scaffold has been explored for the development of agents against various viruses.
-
Anti-inflammatory Effects: Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of inflammatory pathways.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The synthesis of the imidazo[1,2-b]pyridazine scaffold can be achieved through several synthetic routes. The most common and well-established method involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.
General Synthetic Workflow
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Chloroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 6-Chloroimidazo[1,2-b]pyridazine. The information presented herein is essential for its identification, characterization, and application in medicinal chemistry and drug development. The guide includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. This structured presentation allows for easy comparison and reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of this compound and Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | DMSO-d6 | 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H) |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | CDCl3 | 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H) |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | CDCl3 | 8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H) |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | DMSO-d6 | 8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H) |
Table 2: 13C NMR Spectroscopic Data of this compound and Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | CDCl3 | 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5 |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | CDCl3 | 150.3, 145.1, 137.3, 127.8, 124.5, 38.3 |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | DMSO-d6 | 149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm-1) |
| C-H aromatic stretching | 3100 - 3000 |
| C=N stretching | 1650 - 1550 |
| C=C aromatic stretching | 1600 - 1450 |
| C-Cl stretching | 800 - 600 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound and a Derivative
| Compound | Ionization Method | [M+H]+ (m/z) |
| This compound | ESI-MS | 154.2 |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | LC/MS ESI+ | 353.13/355.10 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methodologies reported for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 250 MHz or 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For 1H NMR in CDCl3, the reference is δ = 7.26 ppm, and for DMSO-d6, it is δ = 2.50 ppm. For 13C NMR, the reference in CDCl3 is δ = 77.0 ppm, and in DMSO-d6, it is δ = 39.5 ppm.
Infrared (IR) Spectroscopy
IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, or alternatively, a KBr pellet of the sample is prepared. The spectrum is recorded over a range of 4000-400 cm-1.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the ion source. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the reactivity of the chlorine atom at the 6-position make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and functionalization, and an exploration of its applications in the development of therapeutic agents, including its role as a key intermediate in the synthesis of the antibiotic Cefozopran and as a core structure for kinase inhibitors.
Physicochemical Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 116°C | [3] |
| Boiling Point | Not reported in the literature | |
| Density | 1.51 g/cm³ | [1] |
| Solubility | Poor solubility noted in culture media | [4] |
| pKa | Not reported in the literature | |
| CAS Number | 6775-78-6 | [3] |
Table 2: Spectroscopic Data for 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (A key derivative)
| Spectrum Type | Data | Reference |
| ¹H NMR (250 MHz, CDCl₃) | δ (ppm): 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H) | [4] |
| ¹³C NMR (63 MHz, CDCl₃) | δ (ppm): 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5 | [4] |
Synthesis and Reactivity
This compound is typically synthesized via the condensation of 3-amino-6-chloropyridazine with a suitable α-halocarbonyl compound. The chlorine atom at the 6-position is amenable to substitution, making it a key handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Synthesis of this compound
A common synthetic route to the parent this compound involves the reaction of 6-chloropyridazin-3-amine with chloroacetaldehyde.
Suzuki-Miyaura Cross-Coupling Reactivity
The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring system can be readily displaced using Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, which is a key strategy in the synthesis of kinase inhibitors and other biologically active molecules.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature.
Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[4]
Materials:
-
6-chloropyridazin-3-amine
-
1,3-dichloroacetone
-
1,2-dimethoxyethane (DME)
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equivalent) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equivalents).
-
Stir the reaction mixture and heat under reflux for 48 hours.
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Purify the crude product by chromatography on a silica gel column using a dichloromethane-ethyl acetate (9:1) mixture as the eluent.
-
The product is obtained as a white solid.
General Procedure for Suzuki Cross-Coupling of a this compound Derivative
Materials:
-
6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
-
Aryl or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate or sodium hydroxide
-
1,2-dimethoxyethane (DME)
-
Water
-
Dichloromethane
-
Calcium chloride (for drying)
Procedure:
-
In a three-necked round-bottom flask, dissolve the this compound derivative (1 equivalent) in DME under a nitrogen atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%), the boronic acid (1.1 equivalents), and the base (2 equivalents) dissolved in water.
-
Stir the resulting mixture and warm to 75°C for 3 hours.
-
After cooling, dilute the mixture with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over calcium chloride, filter, and evaporate the solvent to dryness to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
-
Antibiotics: It is a crucial intermediate in the synthesis of Cefozopran, a fourth-generation cephalosporin antibiotic.[5]
-
Kinase Inhibitors: The imidazo[1,2-b]pyridazine core is present in numerous kinase inhibitors targeting enzymes such as Tyk2, which are implicated in autoimmune and inflammatory diseases. The ability to functionalize the 6-position via cross-coupling reactions is key to developing potent and selective inhibitors.
-
Antiparasitic Agents: Derivatives of this compound have been investigated for their activity against parasites like Leishmania donovani and Trypanosoma brucei.[4]
Conclusion
This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatile reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of anti-infectives and kinase inhibition, underscore its importance as a pharmacophore. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved efficacy and pharmacological profiles.
References
In-Depth Technical Guide: 6-Chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic small molecule of significant interest in medicinal chemistry and drug discovery. Its fused imidazole and pyridazine ring system, functionalized with a chlorine atom, provides a scaffold for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of this compound. Notably, this compound has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway and a modulator of Tumor Necrosis Factor-alpha (TNF-α) production through its interaction with Tumor Necrosis Factor Receptor 1 (TNFR1). This dual activity suggests its therapeutic potential in oncology and inflammatory diseases. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key pathways and workflows to support further research and development efforts.
Chemical and Physical Properties
This compound is a crystalline solid, with its appearance ranging from white to brown. The presence of the chlorine atom on the pyridazine ring is crucial for its chemical reactivity and biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6775-78-6 | N/A |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | White to Gray to Brown crystalline powder | [1] |
| Melting Point | 116 °C | [2] |
| Density | 1.51 g/cm³ | [1] |
| Purity | Typically ≥97.0% (GC) | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC(=NN2C1=NC=C2)Cl | [2] |
| InChI Key | MPZDNIJHHXRTIQ-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclocondensation of a substituted pyridazine with a suitable reagent. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related imidazo[1,2-b]pyridazines.
Materials:
-
3-amino-6-chloropyridazine
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48%)
-
Isopropanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Water (deionized)
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
Preparation of Bromoacetaldehyde: In a round-bottom flask equipped with a reflux condenser, add bromoacetaldehyde diethyl acetal and hydrobromic acid. Heat the mixture to reflux for 1.5 hours.
-
Neutralization: After cooling to room temperature, pour the reaction mixture into a flask containing isopropanol and an excess of sodium bicarbonate to neutralize the acid.
-
Filtration: Stir the mixture for 5 minutes and then filter to remove the salts.
-
Cyclocondensation: To the filtrate, add 3-amino-6-chloropyridazine. Heat the mixture to reflux for 2 hours.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane) to afford this compound as a solid.
Synthesis and Purification Workflow
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an inhibitor of key signaling pathways involved in cancer and inflammation.
Inhibition of VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this process to secure a blood supply for growth and metastasis. This compound has been identified as a potent inhibitor of the VEGF pathway. By inhibiting this pathway, the compound can disrupt the blood supply to tumors, thereby impeding their growth.
VEGF Signaling Pathway and Point of Inhibition
Inhibition of TNF-α Production via TNFR1
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It exerts its effects by binding to its receptors, TNFR1 and TNFR2. This compound has been shown to inhibit the production of TNF-α by targeting TNFR1. This suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Molecular modeling studies indicate that hydrogen bonding plays a role in the interaction between the compound and TNFR1.
TNF-α/TNFR1 Signaling and Inhibition
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the biological activity of this compound.
VEGF Receptor Kinase Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the kinase activity of the VEGF receptor.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit
-
White 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white 96-well plate, add the VEGFR2 kinase, the substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.
TNF-α Release Assay in Macrophages (Representative Protocol)
This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Determine the IC₅₀ value of the compound for TNF-α inhibition.
Biological Assay Workflow
Applications and Future Directions
This compound serves as a valuable scaffold in drug discovery. Its demonstrated activity against the VEGF and TNF-α pathways makes it a promising starting point for the development of novel therapeutics for a range of diseases.
-
Oncology: As an anti-angiogenic agent, it has the potential to be developed into a treatment for various solid tumors.
-
Inflammatory Diseases: Its ability to inhibit TNF-α production suggests its utility in treating autoimmune and inflammatory conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
-
Medicinal Chemistry: The imidazo[1,2-b]pyridazine core can be further functionalized to improve potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular interactions with its targets, optimizing its ADME (absorption, distribution, metabolism, and excretion) properties, and evaluating its efficacy and safety in preclinical in vivo models.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is recommended to work in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 2: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information and protocols herein are intended to facilitate further investigation into the therapeutic potential of this promising compound.
References
6-Chloroimidazo[1,2-b]pyridazine: A Versatile Intermediate for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of imidazo[1,2-b]pyridazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. At the heart of synthesizing diverse libraries of these compounds lies 6-chloroimidazo[1,2-b]pyridazine, a key chemical intermediate whose reactivity allows for extensive functionalization. This technical guide provides a comprehensive overview of its synthesis, properties, and critical role in the development of novel therapeutics, supported by detailed experimental protocols and data.
Physicochemical Properties and Spectroscopic Data
This compound (CAS: 6775-78-6) is a white crystalline solid with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .[1] Its structure provides a reactive handle at the 6-position, making it an invaluable starting material for creating complex molecular architectures through nucleophilic aromatic substitution and cross-coupling reactions.[2]
While specific spectroscopic data for the parent this compound is not detailed in the provided results, data for closely related derivatives highlight the characteristic chemical shifts. For instance, the proton NMR of a derivative, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, shows signals corresponding to the imidazo[1,2-b]pyridazine core.[3]
Synthesis of the this compound Core
The synthesis of the imidazo[1,2-b]pyridazine scaffold generally involves the cyclization of an aminopyridazine with an α-halocarbonyl compound. A common route to obtaining the chlorinated core starts with 3-amino-6-chloropyridazine.
A representative synthetic pathway is the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde. Another approach involves the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone to yield a 2-(chloromethyl) derivative, which can be further modified.[3]
Experimental Protocol: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [3]
-
Reactants: 3-Amino-6-chloropyridazine (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents).
-
Solvent: 1,2-Dimethoxyethane (DME).
-
Procedure: A solution of 3-amino-6-chloropyridazine and 1,3-dichloroacetone in DME is stirred and heated under reflux for 48 hours. The solvent is then evaporated in vacuo.
-
Purification: The crude product is purified by chromatography on silica gel.
-
Yield: 37%.
A Versatile Scaffold for Cross-Coupling Reactions
The true versatility of this compound is showcased in its utility in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C-6 position serves as an excellent leaving group, enabling the introduction of a wide variety of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reaction of this compound derivatives with various boronic acids allows for the introduction of alkyl, aryl, and heteroaryl groups at the 6-position.[4] This has been instrumental in developing structure-activity relationships for various biological targets.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a this compound Derivative [4]
-
Reactants: 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (1 equivalent), boronic acid (1.1 equivalents).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Base: Sodium carbonate (2 equivalents) or sodium hydroxide.
-
Solvent: 1,2-Dimethoxyethane (DME) and water.
-
Procedure: To a solution of the this compound derivative in DME under a nitrogen atmosphere, the palladium catalyst, boronic acid, and an aqueous solution of the base are added. The mixture is heated at 75 °C for 3 hours. After cooling, the mixture is diluted with water and extracted.
-
Note: The choice of base and reaction time can be optimized depending on the boronic acid used. Sodium hydroxide has been shown to be efficient for coupling with aryl and heteroarylboronic acids.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing 6-amino-substituted imidazo[1,2-b]pyridazines, a common motif in kinase inhibitors. Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary amines in the presence of a palladium catalyst and a base affords the corresponding C-6 aminated products in excellent yields.[5][6]
Experimental Protocol: C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [5]
-
Reactants: 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1 equivalent), primary or secondary amine (2.0 equivalents).
-
Reagents: Cesium fluoride (CsF) (1.0 equivalent), benzyltriethylammonium chloride (BnNEt3Cl) (10 mol%).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of the reactants and reagents in DMSO is heated at 100 °C for 24 hours.
-
Yields: 79–98%.[5]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a prominent scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[7] The ability to readily modify the 6-position of the ring system through reactions like the Suzuki and Buchwald-Hartwig couplings has allowed for the development of potent and selective inhibitors for a range of kinases.
Derivatives of this compound have been explored as inhibitors for:
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in inflammatory and autoimmune diseases.[8]
-
Tropomyosin Receptor Kinases (TRKs): These are targets in various cancers.[9]
-
Monopolar Spindle 1 (Mps1) Kinase: An oncology target due to its high expression in cancer cells.[10]
-
Anaplastic Lymphoma Kinase (ALK): A target in non-small cell lung cancer.[11]
-
IκB Kinase β (IKKβ): Involved in inflammatory pathways.[12]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs): Implicated in various cellular processes and diseases.[13]
The development of these inhibitors often involves a "scaffold hopping" strategy, where the core imidazo[1,2-b]pyridazine structure is modified to optimize potency, selectivity, and pharmacokinetic properties.[3]
Visualizing the Synthetic Versatility
The following diagrams illustrate the central role of this compound in synthetic pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, an isostere of purine, serves as a crucial pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The successful development of the multi-targeted kinase inhibitor Ponatinib, which features this core, has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for diverse therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the medicinal chemistry of the imidazo[1,2-b]pyridazine nucleus, focusing on its synthesis, structure-activity relationships (SAR), and engagement with various biological targets.
Synthetic Strategies
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4] The presence of a halogen on the pyridazine ring is often crucial for directing the alkylation to the desired ring nitrogen, thereby facilitating efficient cyclization.[4] Post-cyclization, the scaffold can be further functionalized at various positions, with the 6-position being a common site for modification through cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions to introduce diverse substituents.[5][6]
Therapeutic Applications and Key Biological Targets
The therapeutic potential of imidazo[1,2-b]pyridazines spans multiple disease areas, largely driven by their ability to act as potent inhibitors of various enzymes and receptors.
Oncology
A primary focus of research on this scaffold has been the development of kinase inhibitors for cancer therapy.[1][2] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of a range of kinases implicated in cancer progression.
-
Tyrosine Kinase 2 (Tyk2): Derivatives of 6-aminoimidazo[1,2-b]pyridazine have been developed as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[7] These compounds have shown efficacy in preclinical models of inflammatory diseases.[7]
-
Monopolar Spindle 1 (Mps1) Kinase: An imidazo[1,2-b]pyridazine-based compound, 27f, was identified as an extremely potent and selective Mps1 inhibitor with significant antiproliferative activity against various cancer cell lines and in vivo efficacy.[8][9]
-
PIM Kinases: The imidazo[1,2-b]pyridazine scaffold has been shown to be a selective inhibitor of PIM kinases, which are involved in cell survival and proliferation in hematological malignancies.[10]
-
Bruton's Tyrosine Kinase (BTK): A covalent inhibitor of BTK, compound 22, based on the imidazo[1,2-b]pyridazine core, has demonstrated high potency and selectivity, leading to its advancement into clinical trials.[11]
-
c-Met and VEGFR2 Kinases: Dual inhibitors of c-Met and VEGFR2 have been developed from imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, showing potent anti-tumor efficacy in xenograft models.[12]
-
Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as novel ALK inhibitors capable of overcoming resistance mutations.[13]
-
PI3K/mTOR Dual Inhibitors: Novel imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors of PI3K and mTOR, showing potential for the treatment of pulmonary fibrosis.[14]
-
IKKβ Inhibitors: Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to the development of IKKβ inhibitors with anti-inflammatory activity.[15]
Neurodegenerative Diseases
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating neurodegenerative disorders.
-
β-Amyloid Plaques: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4] Compound 4, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity and is a promising candidate for developing PET radiotracers for imaging Aβ plaques.[4]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been identified as potent GSK-3β inhibitors, which are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[16][17]
Infectious Diseases
The broad biological activity of this scaffold extends to infectious agents.
-
Antitubercular Activity: Imidazo[1,2-b]pyridazine derivatives incorporating benzohydrazide or piperazine and morpholine moieties have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv.[18][19][20] Several compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL.[18]
-
Antiviral Activity: A novel class of imidazo[1,2-b]pyridazine-based compounds has been discovered as potent and broad-spectrum inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[21]
Quantitative Structure-Activity Relationship Data
The following tables summarize key quantitative data for representative imidazo[1,2-b]pyridazine derivatives across various biological targets.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 / Ki (nM) | Cell-based Assay IC50 (nM) | Reference |
| 6 | Tyk2 JH2 | Ki = 0.015 - 0.035 | IFNα = 12 - 41 | [7] |
| 27f | Mps1 | IC50 = 0.70 | A549 IC50 = 6.0 | [8] |
| K00135 | PIM1 | - | - | [10] |
| 22 (TM471-1) | BTK | IC50 = 1.3 | - | [11] |
| O-10 | ALKWT | IC50 = 2.6 | - | [13] |
| 11 | PI3Kα | - | - | [14] |
| A17 | mTOR | IC50 = 67 | A549 IC50 = 20 - 20700 | [22] |
| A18 | mTOR | IC50 = 62 | - | [22] |
Table 2: Binding Affinity to β-Amyloid Plaques
| Compound | Ki (nM) | Reference |
| 4 | 11.0 | [4] |
Table 3: Antitubercular Activity against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | Reference |
| 6c, 6d, 6f, 6g, 6i, 6j, 6k | 1.6 | [18] |
| 8h, 8j | 1.6 | [20] |
Experimental Protocols
General Synthesis of Imidazo[1,2-b]pyridazines
A general and widely used method for the synthesis of the imidazo[1,2-b]pyridazine core involves the cyclocondensation of a 3-aminopyridazine with an α-haloketone.[4]
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core To a solution of 3-amino-6-chloropyridazine (1 mmol) in a suitable solvent such as ethanol or DMF, is added the appropriate α-bromoketone (1.1 mmol) and a mild base like sodium bicarbonate (2 mmol). The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol: The kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes). The reaction is then stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin. After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The in vitro antitubercular activity is commonly assessed using the MABA method.[18]
Protocol: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC. The test compounds are serially diluted in a 96-well microplate. The bacterial suspension is added to each well. The plates are incubated at 37°C for 5-7 days. After incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Signaling Pathway Diagram
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hakon-art.com [hakon-art.com]
- 19. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity | Semantic Scholar [semanticscholar.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Reaktions of 6-Chloroimidazo[1,2-b]pyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 6-chloro derivative, in particular, serves as a versatile intermediate, providing a reactive handle for a variety of chemical transformations. This guide details the fundamental reactions of 6-chloroimidazo[1,2-b]pyridazine, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of diverse compound libraries for drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the C6 position. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Amination
The reaction of this compound with primary and secondary amines is a common method for introducing diverse amino functionalities. These reactions are typically carried out in a polar aprotic solvent, often with the addition of a base to neutralize the HCl generated.
Experimental Protocol: General Procedure for Amination
A solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired amine (2.0 eq.), cesium fluoride (1.0 eq.), and benzyltriethylammonium chloride (10 mol %) in DMSO is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding C-6 aminated product.[2]
| Amine | Product | Yield (%) | Reference |
| Butylamine | 3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | 94 | [2] |
| Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 98 | [2] |
| Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 95 | [2] |
| Aniline | 3-bromo-N-phenylimidazo[1,2-b]pyridazin-6-amine | ~30 (conversion) | [2] |
Reactions with O- and S-Nucleophiles
Alkoxides and thiolates can also displace the C6-chloro substituent to form the corresponding ethers and thioethers. These reactions are typically performed in the presence of a base such as sodium hydride or sodium hydroxide to generate the nucleophile in situ.
Experimental Protocol: Synthesis of 6-(2-aminoethylthio)imidazo[1,2-b]pyridazine
To a solution of this compound in a suitable solvent, 2-aminoethanethiol is added, followed by a base (e.g., sodium hydroxide). The reaction mixture is stirred at an appropriate temperature until completion (monitored by TLC). The product is then isolated by extraction and purified by crystallization or chromatography. For the final product isolation from its dihydrochloride salt, 10.69 g of 6-(2-aminoethylthio)imidazo[1,2-b]pyridazine dihydrochloride is added to 50 ml of 3N aqueous sodium hydroxide solution. The mixture is stirred and then extracted twice with chloroform (150 ml and 50 ml). The combined extracts are dried over magnesium sulfate, and the solvent is distilled off under reduced pressure to yield 7.55 g of the desired product as light yellow crystals.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of C-C and C-N bonds with a wide range of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents, typically aryl- or heteroarylboronic acids.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
A mixture of the 6-chloroimidazo[1,2-a]pyridine derivative (1.0 eq.), the corresponding (hetero)aryl boronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.1 eq.) in a mixture of dioxane/ethanol is subjected to microwave irradiation at 150°C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄ and concentrated under vacuum. The residue is purified by column chromatography on silica gel to afford the 6-(hetero)aryl product.
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 55 | [1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 62 | [1] |
| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | NaOH | DME/H₂O | Reflux | 45 | [1] |
| Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | NaOH | DME/H₂O | Reflux | 48 | [1] |
Logical Workflow for Suzuki-Miyaura Coupling
References
An In-depth Technical Guide to the Solubility and Stability of 6-Chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in pharmaceutical research and development, primarily for its role as a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis. Due to the limited publicly available quantitative data for this specific molecule, this guide also includes information on related derivatives and standardized methodologies to enable researchers to generate crucial data.
Introduction
This compound, with the molecular formula C₆H₄ClN₃, is a bicyclic heteroaromatic compound.[1] Its structure, featuring both an imidazole and a pyridazine ring, imparts unique electronic and chemical properties that make it a versatile building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Cefozopran, a fourth-generation cephalosporin antibiotic.[1] The chlorine substituent at the 6-position provides a reactive handle for further functionalization, allowing for the generation of diverse molecular scaffolds for drug discovery programs. Given its importance, a detailed characterization of its solubility and stability is essential for process development, formulation design, and ensuring the quality and efficacy of downstream products.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 6775-78-6 | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, some qualitative information and data on related derivatives are available.
A study on a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, indicated poor solubility in cell culture media, which impacted the reliability of in vitro cytotoxicity and activity assessments.[2] This suggests that the parent compound may also exhibit limited aqueous solubility.
The hydrochloride salt form, this compound hydrochloride, is commercially available as a solid, which may suggest that salt formation is a strategy to improve aqueous solubility.[3]
Table 2: Expected Solubility of this compound (Qualitative)
| Solvent | Expected Solubility | Rationale/Comments |
| Water | Low | Based on the poor solubility of a nitro derivative and the crystalline nature of the parent compound. The hydrochloride salt is likely more soluble. |
| Methanol | Likely Soluble | Polar protic solvent, often a good solvent for heterocyclic compounds. |
| Ethanol | Likely Soluble | Similar to methanol, should be a suitable solvent. |
| DMSO | Likely Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |
| DMF | Likely Soluble | Another common aprotic polar solvent. |
To obtain quantitative solubility data, standardized experimental protocols are necessary.
Stability Profile
A study on the synthesis of 6-chloroimidazo(1,2-b)pyridazine hydrochloride indicates that the reaction is carried out at a pH range of 2-8 and a temperature of up to 80°C, suggesting a degree of stability under these conditions.[4]
Forced degradation studies are crucial to understand the intrinsic stability of the molecule and to identify potential degradation products.[5][6][7][8][9] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
Two common methods for solubility determination are the kinetic and thermodynamic solubility assays.
This high-throughput method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.[10][11][12][13][14]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a desired pH) to each well. The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by LC-MS/MS or UV-Vis spectroscopy.[12]
This method determines the equilibrium solubility, which is a more accurate representation of the compound's solubility at saturation.[14][15][16][17][18]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at different pH values) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared using standards of known concentrations.
Stability Assessment
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[19][20][21][22][23][24][25][26][27]
This test evaluates the effect of light on the stability of the compound.[19][20][22][23][24]
Protocol:
-
Sample Preparation: Prepare samples of solid this compound and solutions in a suitable solvent. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that produces both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze the samples for any physical changes (e.g., color change) and for the appearance of degradation products using a stability-indicating HPLC method. Compare the results with the dark control samples.
These studies are designed to identify potential degradation products and pathways under stress conditions.[5][6][7][8][9]
Protocol:
-
Acidic Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100°C) for a specified duration.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Visualizations
The following diagrams illustrate the logical workflows for solubility and stability testing.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a framework for its comprehensive evaluation. The provided experimental protocols, based on established industry standards, offer a clear path for researchers to generate the necessary data for informed decision-making in drug development and chemical synthesis. The qualitative information and data from related derivatives suggest that aqueous solubility may be a key parameter to optimize, potentially through salt formation. Furthermore, conducting forced degradation studies is critical to understanding the intrinsic stability of this important heterocyclic scaffold and to develop robust analytical methods for its quality control. The logical workflows presented herein serve as a guide for a systematic approach to characterizing the physicochemical properties of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. evotec.com [evotec.com]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. jordilabs.com [jordilabs.com]
- 21. www3.paho.org [www3.paho.org]
- 22. youtube.com [youtube.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ikev.org [ikev.org]
- 25. japsonline.com [japsonline.com]
- 26. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 27. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Methodological & Application
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, forming the core of various bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] The 6-chloro substituent serves as a versatile handle for further functionalization, making it a key intermediate in the synthesis of a diverse library of compounds with potential therapeutic applications.[3]
General Synthetic Strategies
The synthesis of the this compound core and its derivatives typically involves the cyclization of a substituted pyridazine with an α-haloketone or an equivalent reagent. Subsequent modifications can be introduced at various positions of the bicyclic system through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and nitration.
A common and direct approach involves the condensation of 6-chloropyridazin-3-amine with a suitable α-halocarbonyl compound. This method provides a straightforward entry into the this compound system. Further derivatization can then be achieved by targeting specific positions on the ring system. For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, or other positions can be functionalized using modern cross-coupling methodologies.[4]
Experimental Protocols
This section details the experimental procedures for the synthesis of key this compound intermediates and derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent this compound from 6-chloropyridazin-3-amine.
Materials:
-
6-chloropyridazin-3-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Water is distilled off to obtain a brown-yellow solid.
-
The crude compound is stirred with 100 mL of ethanol and filtered to afford this compound as a brown solid.
Protocol 2: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol describes the synthesis of a 2-substituted derivative using 1,3-dichloroacetone.
Materials:
-
6-chloropyridazin-3-amine
-
1,3-dichloroacetone
-
1,2-dimethoxyethane (DME)
-
Silica gel for chromatography
-
Dichloromethane
-
Ethyl acetate
Procedure: [5]
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (4.90 g, 38.60 mmol) is added.
-
The reaction mixture is stirred and heated under reflux for 48 hours.
-
The solvent is evaporated in vacuo.
-
The crude product is purified by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid.
Protocol 3: Synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine
This protocol details the nitration of the this compound core.
Materials:
-
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
Concentrated sulfuric acid
-
Nitric acid (68%)
Procedure: [5]
-
To a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2 g, 9.90 mmol) in concentrated sulfuric acid (20 mL), cooled in an ice-water bath, nitric acid 68% (2.6 mL, 59.40 mmol) is added dropwise.
-
The reaction mixture is stirred for 3 hours at room temperature.
-
The mixture is then slowly poured into an ice-water mixture to precipitate the product.
-
The solid is collected by filtration and dried under reduced pressure to obtain 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine as a white solid.
Data Presentation
The following table summarizes the quantitative data from the described experimental protocols.
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| This compound | 6-chloropyridazin-3-amine, Chloroacetaldehyde | Heat at 90°C for 5 hours | 70.0% | |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-chloropyridazin-3-amine, 1,3-dichloroacetone | DME, reflux, 48 hours | 37% | [5] |
| 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃ (68%), H₂SO₄, 0°C to room temperature, 3 hours | 98% | [5] |
Visualizations
Synthetic Workflow for this compound Derivatives
The following diagram illustrates a general synthetic workflow for the preparation of this compound and its subsequent functionalization.
Caption: General workflow for the synthesis of this compound derivatives.
This protocol provides a foundation for the synthesis and exploration of novel this compound derivatives for various applications in drug discovery and development. The versatility of the 6-chloro substituent allows for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the functionalization of this core structure. This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling of 6-Chloroimidazo[1,2-b]pyridazine with various boronic acids.
Application Notes
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key reaction parameters. Due to the relatively lower reactivity of heteroaryl chlorides compared to bromides or iodides, the choice of catalyst, ligand, base, and solvent system is critical to achieve high yields and purity.[1]
Catalyst and Ligand Selection: The palladium catalyst is the cornerstone of the Suzuki-Miyaura reaction. While traditional catalysts like Pd(PPh₃)₄ can be used, more advanced systems are often required for challenging substrates like this compound. The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand is a common strategy. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and SPhos families, are often effective in promoting the oxidative addition of the palladium to the C-Cl bond, which is typically the rate-limiting step.[2][3] For instance, the use of triphenylphosphine (PPh₃) has been reported for the coupling of this compound.[4]
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[5] A variety of inorganic bases are commonly employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and screening different bases is often necessary for optimization.[6] For the Suzuki coupling of this compound, potassium carbonate (K₂CO₃) has been successfully used.[4]
Solvent System: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and DME.[7] For the arylation of this compound, a mixture of toluene and ethanol has been reported as an effective solvent system.[4]
Reaction Conditions: Microwave irradiation has emerged as a valuable tool for accelerating Suzuki-Miyaura cross-coupling reactions, often leading to shorter reaction times and improved yields.[4][8][9] Temperatures typically range from 80-150 °C.[1][4][8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05 - 0.1 equivalents)
-
Phosphine ligand (if required, e.g., PPh₃) (0.1 - 0.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 - 4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/EtOH mixture, Dioxane)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser) add this compound, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) with stirring. If using microwave irradiation, set the appropriate temperature and time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-imidazo[1,2-b]pyridazine.
Specific Protocol: One-Pot Arylation of this compound[4]
This protocol describes a one-pot, two-step process involving an initial Suzuki-Miyaura coupling followed by a subsequent arylation.
Step 1: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound, the desired boronic acid (1.1 equiv.), Palladium(II) acetate (0.1 equiv.), triphenylphosphine (0.2 equiv.), and potassium carbonate (2 equiv.).
-
Add a mixture of toluene and ethanol as the solvent.
-
Irradiate the mixture with microwaves at 140 °C for 15 minutes.
Step 2: Subsequent Arylation
-
To the reaction mixture from Step 1, add the aryl bromide (1.5 equiv.).
-
Continue microwave irradiation at 140 °C for 2 hours.
-
After cooling, proceed with a standard aqueous work-up and purification by column chromatography to yield the polysubstituted imidazo[1,2-b]pyridazine.
Data Presentation
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Various | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Toluene/EtOH | 140 | 15 min (MW) | 69-78 | [4] |
Note: The yields reported in Entry 1 are for a one-pot, two-step reaction where the initial Suzuki coupling is the first step.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. The ability to efficiently and selectively introduce a diverse range of amino groups at the 6-position of the imidazo[1,2-b]pyridazine core opens up vast possibilities for the generation of novel chemical entities for drug discovery and development.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of various medicinally relevant molecules.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.
Data Presentation
The following tables summarize the results for the Buchwald-Hartwig amination of a closely related substrate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, where the amination selectively occurs at the 6-position. These results provide a strong indication of the expected outcomes for the amination of this compound.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Product | Yield (%) |
| n-Butylamine | N-Butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 94 |
| Cyclohexylamine | N-Cyclohexyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 98 |
| Benzylamine | N-Benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 96 |
| 2-Thiophenemethylamine | 3-Bromo-N-(thiophen-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 95 |
| 2-Furanmethanamine | N-(Furan-2-ylmethyl)-3-bromoimidazo[1,2-b]pyridazin-6-amine | 92 |
| 2-(1H-Indol-3-yl)ethanamine | 3-Bromo-N-(2-(1H-indol-3-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine | 85 |
| 2-(Pyridin-2-yl)ethanamine | 3-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine | 88 |
| 2-Phenylethanamine | 3-Bromo-N-phenethylimidazo[1,2-b]pyridazin-6-amine | 95 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Product | Yield (%) |
| Pyrrolidine | 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 96 |
| Morpholine | 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 98 |
| Piperidine | 3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 97 |
Data in Tables 1 and 2 are adapted from a study on 3-bromo-6-chloroimidazo[1,2-b]pyridazine, where amination occurs at the 6-position.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on highly successful procedures for the amination of the structurally similar 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the corresponding amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene) to the flask.
-
Stir the reaction mixture at a specified temperature (typically between 80-110 °C) for the required time (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-imidazo[1,2-b]pyridazine derivative.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Ring at C6
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C6 position of this ring system is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. The C6 position is often solvent-exposed in kinase binding pockets, providing a key vector for developing highly specific inhibitors.
Substituents at the C6 position have been shown to be instrumental in the development of potent inhibitors for a range of therapeutic targets. For instance, C6-anilino derivatives have been identified as powerful and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a key mediator in autoimmune and inflammatory diseases.[1][2] Similarly, the introduction of aryl and other substituents at C6 has been crucial in creating selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, an attractive target in oncology due to its role in cell cycle regulation.[3] Furthermore, modifications at this position have led to the discovery of Anaplastic Lymphoma Kinase (ALK) inhibitors capable of overcoming drug resistance mutations in non-small cell lung cancer.[4] Beyond kinase inhibition, C6-functionalized imidazo[1,2-b]pyridazines have been developed as ligands for β-amyloid plaques, highlighting their potential as diagnostic and therapeutic agents for Alzheimer's disease.[5]
The primary synthetic strategies for modifying the C6 position typically involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, starting from a 6-halo-imidazo[1,2-b]pyridazine precursor.[6][7] These methods offer a versatile and efficient means to introduce a wide array of aryl, heteroaryl, and amino substituents. Direct C-H activation at C6 is an emerging and atom-economical alternative, though less commonly reported for this specific scaffold compared to related heterocycles.[8]
This document provides detailed protocols for key C6 functionalization reactions and summarizes the biological activities of representative C6-substituted imidazo[1,2-b]pyridazine derivatives, offering a practical guide for researchers in the field of drug discovery and development.
Data Presentation: Biological Activities of C6-Functionalized Imidazo[1,2-b]pyridazines
The following tables summarize the quantitative data for various C6-substituted imidazo[1,2-b]pyridazine derivatives as kinase inhibitors and β-amyloid plaque binders.
Table 1: Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors
| Compound ID | C6-Substituent | Tyk2 JH2 Kᵢ (nM) | IFNα Cellular IC₅₀ (nM) |
| 4 | Anilino | - | - |
| 5 | (2-oxo-1,2-dihydropyridin-3-yl)amino | - | - |
| 6c | N-cyclopropyl-C3-amide derivative | - | - |
| 6e | N-cyclopropyl-C3-amide, N1-(2-pyridyl) derivative | - | - |
| 6n | N-isopropyl-C3-amide, N1-(2-pyridyl) derivative | - | - |
| 6o | N-cyclobutyl-C3-amide, N1-(2-pyridyl) derivative | - | - |
| 6q-t | (1R,2S)-2-fluorocyclopropyl-C3-amide derivatives | 0.015 - 0.035 | 12 - 41 |
Data sourced from references[1][6]. Note: Specific Ki and IC50 values for all compounds were not available in the provided search results.
Table 2: Imidazo[1,2-b]pyridazine Derivatives as Mps1 Kinase Inhibitors
| Compound ID | C6-Substituent | Mps1 Cellular IC₅₀ (nM) | A549 Proliferation IC₅₀ (nM) |
| 21b | Aryl | - | - |
| 27f | Optimized Aryl | 0.70 | 6.0 |
Data sourced from reference[3].
Table 3: Imidazo[1,2-b]pyridazine Derivatives as ALK Inhibitors
| Compound ID | C6-Modification | ALK WT IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | ALK L1196M/G1202R IC₅₀ (nM) |
| O-10 | Macrocyclic | 2.6 | 6.4 | 23 |
Data sourced from reference[4].
Table 4: Imidazo[1,2-b]pyridazine Derivatives as β-Amyloid Plaque Binders
| Compound ID | C6-Substituent | Kᵢ (nM) |
| 3 | Methoxy | >1000 |
| 4 | Methylthio | 11.0 |
Data sourced from reference[5].
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-imidazo[1,2-b]pyridazine (General Precursor)
This protocol describes the foundational step for creating the imidazo[1,2-b]pyridazine scaffold, which can then be functionalized. The reaction involves the cyclocondensation of 3-amino-6-chloropyridazine with an α-haloketone.
Materials:
-
3-Amino-6-chloropyridazine
-
α-Bromoacetophenone (or other α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add α-bromoacetophenone (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the 2-aryl-6-chloro-imidazo[1,2-b]pyridazine.
Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of a 6-chloro-imidazo[1,2-b]pyridazine with an arylboronic acid.
Materials:
-
6-Chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS or TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the combined filtrate with brine, dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 6-aryl-imidazo[1,2-b]pyridazine product.
Protocol 3: C6-Amination via Buchwald-Hartwig Cross-Coupling
This protocol describes the synthesis of 6-amino-imidazo[1,2-b]pyridazine derivatives from a 6-bromo or 6-chloro precursor.
Materials:
-
6-Bromo- or 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) or Pd(OAc)₂
-
Xantphos or BrettPhos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the 6-halo-imidazo[1,2-b]pyridazine, the palladium catalyst, and the phosphine ligand.
-
Add the base (Cs₂CO₃ or NaOtBu).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-125 °C. Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
Cool the mixture to room temperature. If NaOtBu was used, quench carefully with saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 6-amino-imidazo[1,2-b]pyridazine derivative.
Visualizations
Signaling Pathways
// Nodes ALK [label="ALK Fusion Protein\n(e.g., NPM-ALK)", fillcolor="#EA4335", fontcolor="#202124"]; Inhibitor [label="C6-Imidazo[1,2-b]pyridazine\nInhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Transformation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ALK -> RAS; ALK -> PI3K; ALK -> JAK; ALK -> PLCg; Inhibitor -> ALK [arrowhead=tee, color="#EA4335", penwidth=2]; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; JAK -> STAT3 -> Proliferation; PLCg -> Proliferation; } dot Anaplastic Lymphoma Kinase (ALK) Signaling Pathway Inhibition.
// Nodes Mps1 [label="Mps1 Kinase", fillcolor="#EA4335", fontcolor="#202124"]; Inhibitor [label="C6-Imidazo[1,2-b]pyridazine\nInhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Knl1 [label="Kinetochore Scaffold\n(Knl1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bub1_Bub3 [label="Bub1-Bub3 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Mad1_Mad2 [label="Mad1-Mad2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; MCC [label="Mitotic Checkpoint\nComplex (MCC) Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; APC_C [label="Anaphase-Promoting\nComplex (APC/C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anaphase [label="Anaphase Onset", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Mps1 -> Knl1 [label=" P"]; Knl1 -> Bub1_Bub3 [label=" Recruits"]; Mps1 -> Bub1_Bub3 [label=" P"]; Bub1_Bub3 -> Mad1_Mad2 [label=" Recruits"]; Mps1 -> Mad1_Mad2 [label=" P"]; Mad1_Mad2 -> MCC; MCC -> APC_C [arrowhead=tee, label=" Inhibits"]; APC_C -> Anaphase; Inhibitor -> Mps1 [arrowhead=tee, color="#EA4335", penwidth=2]; } dot Monopolar Spindle 1 (Mps1) Kinase Signaling Pathway Inhibition.
// Nodes Cytokine [label="Cytokines\n(IL-12, IL-23, Type I IFN)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyk2 [label="Tyk2", fillcolor="#EA4335", fontcolor="#202124"]; JAK [label="JAK1 / JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="C6-Imidazo[1,2-b]pyridazine\nInhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="STAT Dimerization\n& Nuclear Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Inflammatory Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> Tyk2 [label=" Activates"]; Receptor -> JAK [label=" Activates"]; Tyk2 -> STAT [label=" P"]; JAK -> STAT [label=" P"]; STAT -> Dimerization; Dimerization -> Transcription; Transcription -> Response; Inhibitor -> Tyk2 [arrowhead=tee, color="#EA4335", penwidth=2]; } dot Tyrosine Kinase 2 (Tyk2) Signaling Pathway Inhibition.
Experimental Workflow
References
- 1. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibitor Screening using 6-Chloroimidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. The 6-chloro-substituted variant, in particular, serves as a versatile starting point for the synthesis of libraries of compounds targeting a wide range of kinases implicated in various diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of 6-chloroimidazo[1,2-b]pyridazine and its derivatives in kinase inhibitor screening assays.
Kinase Targets and Inhibitory Activity
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a diverse panel of kinases. The following tables summarize the reported quantitative data for various analogues, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2 and other Kinases
| Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Selectivity Notes |
| 6 | Tyk2 JH2 | Enzymatic | >10,000-fold selective over a panel of 230 kinases.[1] | |
| 6b | Tyk2 JH2 | Binding | 817 (hWB IC50) | Improved metabolic stability.[1] |
| 6q-t | Tyk2 JH2 | Binding | 0.015 - 0.035 (Ki) | Highly potent inhibitors.[1] |
| 6e | Tyk2 JH2 | Cellular | 12-41 (IFNα IC50) | Similar potency to 6q-t in cellular assays.[1] |
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against FLT3
| Compound ID | Target Kinase | Assay Type | IC50 / GI50 (nM) | Cell Line |
| 34f | FLT3-ITD | Enzymatic | 4 | |
| 34f | FLT3-D835Y | Enzymatic | 1 | |
| 34f | FLT3-ITD | Cellular | 7 | MV4-11 |
| 34f | FLT3-ITD | Cellular | 9 | MOLM-13 |
| 34f | FLT3-ITD-D835Y | Cellular | 4 | MOLM-13 |
Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against DYRKs and CLKs
| Compound ID | Target Kinase | IC50 (nM) |
| 20a | DYRK1A | 50 |
| 20a | CLK1 | 82 |
| 20a | CLK4 | 44 |
| 20a | PfCLK1 | 32 |
Table 4: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against TRK Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 15m | TRKWT | 0.08 |
| 15m | TRKG595R | 2.14 |
| 15m | TRKG667C | 0.68 |
Table 5: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Mps1 (TTK) Kinase
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell Line |
| 27f | Mps1 | Cellular | 0.70 | |
| 27f | Mps1 | Cellular | 6.0 | A549 |
Table 6: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Haspin Kinase
| Compound ID | Target Kinase | IC50 (nM) |
| 21 | Haspin | 6 |
| 22 | Haspin | 12 |
Table 7: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against TAK1 Kinase
| Compound ID | Target Kinase | IC50 (nM) |
| 26 | TAK1 | 55 |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for designing relevant screening assays and interpreting the results. Below are simplified diagrams of key signaling pathways involving kinases targeted by imidazo[1,2-b]pyridazine derivatives.
Caption: Simplified Tyk2 signaling pathway.
Caption: FLT3 signaling in normal and malignant cells.
Caption: Simplified TAK1 signaling pathway.
Experimental Workflow
A typical workflow for screening imidazo[1,2-b]pyridazine derivatives as kinase inhibitors involves a multi-step process, from initial high-throughput screening to detailed characterization of lead compounds.
Caption: General workflow for kinase inhibitor screening.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the activity of a wide range of kinases.
Materials:
-
Kinase of interest
-
Kinase-specific substrate and cofactors
-
Imidazo[1,2-b]pyridazine compound library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the kinase, substrate, and any necessary cofactors in the appropriate kinase buffer.
-
Add the kinase reaction mix to each well of the assay plate containing the compounds.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction volume is typically 5-25 µL.
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent) to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: WST-1 Cell Proliferation Assay (Cellular GI50 Determination)
This protocol is a colorimetric assay to determine the effect of imidazo[1,2-b]pyridazine compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Imidazo[1,2-b]pyridazine compounds (dissolved in DMSO)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in complete medium. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds. Include medium with DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
-
Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent growth inhibition versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cells expressing the target kinase
-
Complete cell culture medium
-
Imidazo[1,2-b]pyridazine compound of interest (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the imidazo[1,2-b]pyridazine compound at a desired concentration or with vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with PBS and harvest them.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
References
Application Notes and Protocols for Synthesizing Novel Anticancer Agents from 6-Chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the versatile 6-Chloroimidazo[1,2-b]pyridazine scaffold. The protocols detailed below leverage robust and widely applicable cross-coupling methodologies, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, to generate a diverse library of substituted imidazo[1,2-b]pyridazine analogs.
The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various cancer cell lines. The primary mechanisms of action for these compounds often involve the inhibition of key signaling kinases, such as Tyrosine Kinase 2 (Tyk2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, which are crucial for cancer cell proliferation and survival.
Synthetic Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 6-aryl and 6-amino-imidazo[1,2-b]pyridazine derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-imidazo[1,2-b]pyridazines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)
-
Triphenylphosphine (PPh₃) (0.2 equivalents) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane or a mixture of Toluene/Ethanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask or a microwave reaction vial, combine this compound (1 equivalent), the desired arylboronic acid (1.1 - 1.5 equivalents), and the base (2 equivalents).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water or toluene/ethanol).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃, or Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (1-12 hours). The reaction can be conveniently performed using microwave irradiation, which can significantly shorten the reaction time.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 6-aryl-imidazo[1,2-b]pyridazine.[2][3][4][5][6]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-imidazo[1,2-b]pyridazines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)
-
Xantphos or BrettPhos (0.04 - 0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (for quenching)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound (1 equivalent) and the amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to yield the desired 6-amino-imidazo[1,2-b]pyridazine.[2][3][4]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative 6-substituted imidazo[1,2-b]pyridazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in micromolar (µM).
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Fluorophenyl | HCT-116 | 0.16 | [7][8] |
| 1b | 4-Methoxyphenyl | A549 | 1.32 | [7][8] |
| 1c | Pyridin-4-yl | MCF-7 | 3.24 | [7][8] |
| 1d | Thiophen-2-yl | SK-HEP1 | 0.28 | [7][8] |
| 2a | -NH-(4-chlorophenyl) | HCT-116 | 24.08 | [9] |
| 2b | -NH-(pyridin-2-yl) | MCF-7 | 8.86 | [9] |
| 2c | -NH-(4-methoxyphenyl) | A549 | >50 | [10] |
| 2d | -NH-benzyl | HCT-116 | 16.18 | [9] |
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | 2,4-difluorophenyl | HCT116 | 0.79 | [8] |
| 3b | 3-chloro-4-fluorophenyl | MCF-7 | 0.64 | [8] |
| 3c | 4-cyanophenyl | A549 | 26.7 | [7] |
| 3d | 4-(trifluoromethyl)phenyl | HCT-116 | 5.98 | [7] |
| 4a | -NH-(3-cyanophenyl) | MCF7 | 26.4 | [9] |
| 4b | -NH-(4-(trifluoromethoxy)phenyl) | HCT116 | >50 | [11] |
| 4c | -NH-(2,3-dichlorophenyl) | A549 | 10.1 | [7] |
| 4d | -NH-(naphthalen-2-yl) | MCF-7 | 7.56 | [7] |
Mechanism of Action and Signaling Pathways
Several imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Tyk2 and Pim-1 kinases, both of which are implicated in cancer cell proliferation, survival, and drug resistance.[12][13][14][15]
Tyk2 Signaling Pathway: Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways, such as those initiated by interferons and interleukins (e.g., IL-12, IL-23).[14] Aberrant Tyk2 activity can lead to the constitutive activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, which in turn regulate the expression of genes involved in cell growth, survival, and inflammation. Inhibition of Tyk2 by imidazo[1,2-b]pyridazine derivatives can block this signaling cascade, leading to reduced cancer cell proliferation and survival.[13][14]
Pim-1 Kinase Signaling Pathway: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. It phosphorylates a number of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis. For instance, Pim-1 can phosphorylate and inactivate the pro-apoptotic protein BAD, thereby promoting cell survival. Imidazo[1,2-b]pyridazine-based inhibitors can effectively block the kinase activity of Pim-1, leading to the reactivation of apoptotic pathways and cell cycle arrest in cancer cells.[12][15]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and anticancer evaluation of novel agents.
Tyk2 Signaling Pathway
Caption: Inhibition of the Tyk2 signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Pim-1 Kinase Signaling Pathway
Caption: Inhibition of the Pim-1 kinase signaling pathway by imidazo[1,2-b]pyridazine derivatives.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of 6-Chloroimidazo[1,2-b]pyridazine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chloroimidazo[1,2-b]pyridazine and its analogs are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including their use as kinase inhibitors and anti-parasitic agents.[1] Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these molecules to ensure their quality, purity, and structural integrity. These application notes provide detailed protocols for the characterization of this compound analogs using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound analogs and for monitoring reaction progress.
Experimental Protocol:
A typical HPLC method for the analysis of imidazo[1,2-b]pyridazine derivatives is as follows:
-
System: Shimadzu LCMS-8040 or equivalent.[2]
-
Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm) or Ballistic YMC S5 ODS (4.6 mm x 50 mm).[2][3]
-
Mobile Phase A: Water with 0.1% formic acid or 10% methanol, 90% water, 0.2% phosphoric acid.[2][3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 90% methanol, 10% water, 0.2% phosphoric acid.[2][3]
-
Column Temperature: 40 °C.[2]
-
Gradient: A common gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with varying polarities. For example, a linear gradient from 3% to 35.5% B over 5 minutes, then to 100% B in 1 minute, held for 2 minutes.[2]
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry (MS).
Data Presentation:
Table 1: HPLC Parameters for Analysis of Imidazo[1,2-b]pyridazine Analogs.
| Parameter | Method 1 | Method 2 |
| Column | Accucore C18 (100 mm × 3.0 mm, 2.6 μm)[2] | Ballistic YMC S5 ODS (4.6 mm x 50 mm)[3] |
| Mobile Phase A | Water with 0.1% formic acid[2] | 10% methanol, 90% water, 0.2% phosphoric acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] | 90% methanol, 10% water, 0.2% phosphoric acid[3] |
| Flow Rate | 0.25 mL/min[2] | 4 mL/min[3] |
| Temperature | 40 °C[2] | Not Specified |
| Gradient Time | 4 min[3] | 8 min[2] |
Workflow Visualization:
Caption: General workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to identify and confirm the structure of this compound analogs.
Experimental Protocol:
-
LC System: Utilize the HPLC conditions described in the previous section.
-
Mass Spectrometer: Thermo Scientific Q Exactive Plus Orbitrap MS or Micromass Platform LC spectrometer.[2][3]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode (ESI+).[2]
-
Scan Range: A suitable mass range to encompass the expected molecular weights of the analogs and potential fragments (e.g., m/z 100-1000).
-
Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for quantification if required.[2]
Data Presentation:
Table 2: ESI-MS Data for Exemplary this compound Analogs.
| Compound | Structure | Molecular Formula | Calculated Mass (M) | Observed [M+H]⁺ (m/z) | Reference |
| This compound | 6-chloro-8-(1'-methoxy-1'-methylethyl)-imidazo-[1.2-b]-pyridazine | C₁₀H₁₂ClN₃O | 225.07 | 225.68 | [4] |
| 6-chloropyridazin-3-amine | 2 | C₄H₄ClN₃ | 129.01 | 130.0 | |
| This compound | 3 | C₆H₄ClN₃ | 153.01 | 154.2 | |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 3 | C₁₃H₉ClN₄O₄S | 352.00 | Not specified | [5] |
Workflow Visualization:
Caption: Workflow for LC-MS based compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel this compound analogs. Both ¹H and ¹³C NMR are routinely used.
Experimental Protocol:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.
Data Presentation:
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative this compound Analogs.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 6-chloropyridazin-3-amine (2) | DMSO-d₆ | 7.32 (d, J=12.4 Hz, 1H), 6.80 (d, J=12.4 Hz, 1H), 6.60 (br. s, 2H) | 160.7, 145.4, 129.4, 118 | |
| This compound (3) | DMSO-d₆ | 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H) | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 | |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1) | CDCl₃ | 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) | Not specified | [5] |
| 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (2) | CDCl₃ | 8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H) | Not specified | [5] |
Logical Relationship Visualization:
Caption: Logical flow for structural elucidation by NMR.
X-ray Crystallography for Absolute Structure Determination
For crystalline this compound analogs, single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement, confirming absolute stereochemistry and conformation.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the analog suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
Data Presentation:
While detailed crystallographic data is extensive, key parameters can be summarized. For instance, a study on an imidazo[1,2-b]pyridazine derivative reported a monoclinic crystal system with space group P2₁/c and specific unit cell dimensions.[6] Another study confirmed the conformation of a derivative through single-crystal X-ray analysis, noting the dihedral angles between heteroaryl rings.[7]
Workflow Visualization:
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Chloroimidazo[1,2-b]pyridazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-chloroimidazo[1,2-b]pyridazine and its derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including silica gel chromatography, precipitation and filtration, and crystallization, complete with experimental details and expected outcomes.
Data Summary of Purification Techniques
The selection of a suitable purification method is contingent on the specific reaction mixture, impurity profile, and desired final purity of the this compound product. The following table summarizes quantitative data from representative purification protocols.
| Product | Purification Method | Eluent/Solvent System | Yield | Purity | Melting Point (°C) | Reference |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Chromatography on silica gel | Dichloromethane-ethyl acetate (9:1) | 37% | N/A | 154 | [1] |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Chromatography on silica gel | Dichloromethane-ethyl acetate (9:1) | 54% | N/A | 253 | [1] |
| This compound hydrochloride | Precipitation, filtration, and washing | Ethanol | 85% | 99.9% | N/A | [2] |
| 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile | Microwave-assisted reaction and solvent removal | Ethanol/Water (4:1) | N/A | N/A | N/A | [3] |
| (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile | Crystallization by slow solvent evaporation | Methanol | 76% | N/A | N/A | [4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This method is effective for separating the target compound from unreacted starting materials and byproducts based on polarity.
Materials:
-
Crude reaction mixture containing this compound derivative
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes (or other suitable non-polar solvent for slurry packing)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain and the silica to pack evenly. Avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin the elution with the specified solvent system (e.g., dichloromethane:ethyl acetate 9:1).[1] Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in the eluent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.[1]
Caption: Workflow for Silica Gel Chromatography Purification.
Protocol 2: Purification by Precipitation and Filtration
This technique is useful for products that are insoluble in the reaction solvent upon cooling or addition of an anti-solvent.
Materials:
-
Reaction mixture
-
Ice-water mixture
-
Beaker or flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
Washing solvent (e.g., cold water, ethanol)
Procedure:
-
Precipitation: Slowly pour the reaction mixture into a beaker containing an ice-water mixture while stirring.[1]
-
Solid Formation: The product should precipitate out of the solution as a solid.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel and filter paper.[1]
-
Washing: Wash the collected solid with a suitable cold solvent (e.g., ethanol) to remove residual impurities.[2]
-
Drying: Dry the purified solid under reduced pressure.[1][2]
Caption: Workflow for Purification by Precipitation and Filtration.
Protocol 3: Purification by Crystallization
Crystallization is a powerful technique for obtaining highly pure crystalline solids.
Materials:
-
Crude product
-
Suitable solvent (e.g., methanol)[4]
-
Flask or beaker
-
Heating source (if necessary)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. For some compounds, further cooling in an ice bath may be necessary. A specific method involves dissolving the compound in cooled methanol and allowing for slow evaporation.[4]
-
Crystal Collection: Collect the formed crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for instance, at room temperature, to remove any residual solvent.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine-Based Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[1][2] Notably, the FDA-approved multi-kinase inhibitor Ponatinib, used for the treatment of chronic myeloid leukemia, features the imidazo[1,2-b]pyridazine core, highlighting its clinical significance.[3]
The versatile biological activity of these compounds stems from their ability to act as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of critical kinases such as mTOR, PI3K, c-Met, VEGFR2, and IKKβ, making them attractive candidates for drug discovery and development programs.[4][5][6][7][8]
This application note provides a detailed experimental setup and protocols for the synthesis of imidazo[1,2-b]pyridazine-based libraries, primarily focusing on the efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[9] This method allows for the rapid generation of a diverse range of substituted imidazo[1,2-b]pyridazines, which can then be screened for their biological activity.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Imidazo[1,2-b]pyridazine Libraries via the Groebke-Blackburn-Bienaymé Reaction
This protocol describes a robust and scalable method for the synthesis of a library of 3-aminoimidazo[1,2-b]pyridazine derivatives. The reaction proceeds via a one-pot, three-component condensation of an aminopyridazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[9]
Materials:
-
Substituted 3-aminopyridazine (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Isocyanide (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 3-aminopyridazine (1.0 eq) in a mixture of DCM and MeOH (e.g., 3:1 v/v), add the substituted aldehyde (1.1 eq) and scandium(III) triflate (10 mol%).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (typically 40-60 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and EtOAc) to afford the desired 3-aminoimidazo[1,2-b]pyridazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine libraries.
Table 1: Synthesis of a Library of 3-Aminoimidazo[1,2-b]pyridazines via the Groebke-Blackburn-Bienaymé Reaction.
| Entry | 3-Aminopyridazine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | Benzaldehyde | tert-Butyl isocyanide | 6-Chloro-N-(tert-butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine | 85 |
| 2 | 3-Amino-6-chloropyridazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 6-Chloro-2-(4-chlorophenyl)-N-(tert-butyl)imidazo[1,2-b]pyridazin-3-amine | 82 |
| 3 | 3-Amino-6-chloropyridazine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 6-Chloro-2-(4-methoxyphenyl)-N-(tert-butyl)imidazo[1,2-b]pyridazin-3-amine | 88 |
| 4 | 3-Amino-6-chloropyridazine | Benzaldehyde | Cyclohexyl isocyanide | 6-Chloro-N-cyclohexyl-2-phenylimidazo[1,2-b]pyridazin-3-amine | 87 |
| 5 | 3-Aminopyridazine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine | 78 |
Yields are based on isolated products after purification.
Table 2: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine Derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| A17 | mTOR | 67 | [4] |
| A18 | mTOR | 62 | [4] |
| Compound 11 | PI3Kα | 0.06 | [5] |
| Compound 11 | mTOR | 3.12 | [5] |
| Compound 26 | c-Met | 1.9 | [10] |
| Compound 26 | VEGFR2 | 2.2 | [10] |
| Compound 7 | IKKβ | >2000 | [11] |
| Optimized Compound | IKKβ | 1.4 | [6] |
IC₅₀ values represent the concentration of the compound required for 50% inhibition of the kinase activity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of imidazo[1,2-b]pyridazine libraries.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.
References
- 1. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chloroimidazo[1,2-b]pyridazine and its derivatives have emerged as a versatile scaffold in the development of therapeutic and diagnostic agents for Alzheimer's disease (AD). This class of compounds has demonstrated potential in targeting key pathological hallmarks of AD, including the hyperphosphorylation of tau protein and the aggregation of β-amyloid (Aβ) plaques. These application notes provide an overview of the utility of this compound derivatives, along with detailed protocols for their evaluation in AD research.
Section 1: Targeting Tau Pathology via GSK-3β Inhibition
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes.[1][2] In the context of Alzheimer's disease, GSK-3β is linked to the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a primary pathological feature of the disease.[1][2] Inhibition of GSK-3β by imidazo[1,2-b]pyridazine derivatives can thus reduce tau phosphorylation, offering a promising therapeutic strategy.
Quantitative Data: GSK-3β Inhibition
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity. The structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors.
| Compound ID | Structure | GSK-3β IC50 (nM) |
| Compound 47 | (Structure not publicly available) | Potent inhibitor (exact value not specified in abstract) |
In vivo studies with compound 47 in a triple-transgenic mouse model of Alzheimer's disease demonstrated that it is a brain-penetrant, orally bioavailable GSK-3β inhibitor that significantly lowered levels of phosphorylated tau.[1][2]
Experimental Protocol: In Vitro GSK-3β Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like p-GS2)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Chloroimidazo[1,2-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 6-Chloroimidazo[1,2-b]pyridazine.
Troubleshooting Guide
Low yields and side product formation are common challenges when working with electron-deficient heteroaryl chlorides like this compound. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: Catalyst degradation (e.g., oxidation of phosphine ligands) or use of a non-optimal catalyst system.[1] Aryl chlorides are less reactive than bromides or iodides and require highly active catalysts.[2] | • Use fresh, high-purity catalyst and ligands stored under an inert atmosphere.[1] • Employ specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are effective for challenging heteroaryl chlorides.[2] • Consider using a pre-catalyst for more reliable initiation. |
| Insufficient Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be met.[2] | • Increase the reaction temperature, typically in the range of 80-120 °C.[3] Monitor for potential degradation of starting materials or products at higher temperatures. | |
| Poor Reagent Quality: Degradation of the boronic acid/ester, or presence of impurities in solvents or base.[1] | • Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[1][4] • Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1] | |
| Significant Side Product Formation | Protodeboronation: Replacement of the boronic acid/ester group with a hydrogen atom, especially with electron-deficient boronic acids.[1] This is a major side reaction.[4] | • Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1] • Ensure strictly anhydrous conditions where possible, as water can be a proton source.[1] • Consider using boronic esters (e.g., pinacol esters) which can be more resistant to this side reaction.[4] |
| Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst.[2] | • Ensure the reaction is thoroughly degassed.[2] • Use a Pd(0) source directly or an efficient precatalyst system to minimize Pd(II) species in the reaction mixture.[2] | |
| Dehalogenation: Replacement of the chlorine atom on the imidazo[1,2-b]pyridazine with a hydrogen atom. | • This can occur after oxidative addition. Ensure the reaction environment is free of adventitious hydrogen sources. • Re-evaluate the base and solvent combination.[4] | |
| Reaction Stalls | Catalyst Deactivation: The palladium catalyst can be deactivated over the course of the reaction. | • Increase catalyst loading. • Use a more robust ligand that better stabilizes the palladium catalyst.[2] |
| Inhibition by Heterocycle: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, inhibiting catalytic activity. | • Use bulky ligands that sterically shield the metal center from inhibitory coordination.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?
A1: For challenging heteroaryl chlorides like this compound, a good starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3] These systems are known to be effective for the difficult oxidative addition step of the C-Cl bond.[2]
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical. A strong base is often necessary.[2] Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings of heteroaryl chlorides.[2][3] Other common choices include carbonates like K₂CO₃ and Cs₂CO₃.[1] The optimal base is highly dependent on the specific substrates, catalyst, and solvent, so screening different bases is recommended.[2]
Q3: What solvent system is recommended?
A3: Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane, THF, or DMF with water are typical.[1] For example, a 4:1 mixture of 1,4-dioxane and water is a common starting point.[1] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation.[1]
Q4: My boronic acid is unstable. What can I do?
A4: If you suspect your boronic acid is degrading or undergoing protodeboronation, consider converting it to a more stable boronic ester, such as a pinacol ester or a MIDA boronate.[1][4] These are generally more stable to storage and the reaction conditions, slowly releasing the boronic acid in situ.[5]
Q5: How can I effectively degas my reaction mixture?
A5: To create an inert atmosphere, seal your reaction vessel and then evacuate and backfill with an inert gas like argon or nitrogen. Repeating this cycle three times is standard practice to ensure an oxygen-free environment.[1][6] Additionally, bubbling the inert gas through the solvent for 10-15 minutes before adding the catalyst can help with thorough deoxygenation.[1]
Q6: At what temperature should I run the reaction?
A6: Due to the lower reactivity of the chloride, higher temperatures are generally required.[2] A typical range is 80-110 °C.[2][7] It is advisable to start around 80-90 °C and increase the temperature if the reaction is sluggish, while monitoring for any signs of decomposition.
Representative Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas. Repeat this cycle three times.[6]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 and 0.5 M.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
improving the yield of 6-Chloroimidazo[1,2-b]pyridazine functionalization reactions
Welcome to the technical support center for the functionalization of 6-Chloroimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of various functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound core?
A1: The 6-chloro position is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are the most common functionalization strategies. These include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C triple bond formation, and C-H arylation for direct functionalization of the imidazo[1,2-b]pyridazine core.
Q2: My reaction is not proceeding to completion. What are the first general parameters I should check?
A2: When a reaction stalls, begin by assessing these key parameters:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[1]
-
Reagent Purity: Verify the purity and stability of your reagents, especially the boronic acid/ester for Suzuki reactions, as they can degrade over time.
-
Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Consider using a fresh batch or a more robust pre-catalyst.
Q3: I am observing the formation of multiple side products. What are the likely culprits?
A3: Common side products in cross-coupling reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules. This can be minimized by ensuring an oxygen-free environment and using appropriate ligands.[1]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. Using milder bases or anhydrous conditions can mitigate this issue.[2]
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen. This can occur as a side reaction in Buchwald-Hartwig aminations.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired 6-aryl-imidazo[1,2-b]pyridazine.
This is a common issue when working with electron-deficient heteroaryl chlorides like this compound. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Use a pre-catalyst such as XPhos Pd G3 or SPhos Pd G2. | Pre-catalysts are often more air- and moisture-stable and provide more consistent results. |
| Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. | These ligands promote the challenging oxidative addition step with aryl chlorides and accelerate reductive elimination.[1] |
| Base | Screen different bases. K3PO4 and Cs2CO3 are often effective for challenging couplings. For base-sensitive substrates, consider milder options like K2CO3 or KF.[1] | The choice of base is critical for the transmetalation step and can significantly impact yield.[1] |
| Solvent | A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/H2O, THF/H2O) is commonly used. Ensure solvents are thoroughly degassed. | The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction. |
| Temperature | Reactions are typically heated (80-110 °C). | Higher temperatures can overcome the activation energy for the coupling of less reactive aryl chlorides.[2] |
Buchwald-Hartwig Amination
Problem: Low conversion in the amination of this compound.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of reaction components.
Troubleshooting Workflow: Low Conversion in Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd2(dba)3 or a suitable pre-catalyst is often effective. | These are common and reliable palladium sources for this transformation. |
| Ligand | Biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are highly recommended. | The choice of ligand is crucial and depends on the amine substrate; bulky, electron-rich ligands are generally preferred. |
| Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are typically used. | The base is required to deprotonate the amine, and its strength can significantly influence the reaction rate. |
| Solvent | Anhydrous, polar aprotic solvents such as toluene, 1,4-dioxane, or DMF are common choices. | The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle. |
| Temperature | Reactions are usually heated, often in the range of 80-120 °C. | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides. |
Sonogashira Coupling
Problem: Failure to form the desired 6-alkynyl-imidazo[1,2-b]pyridazine.
The Sonogashira coupling is a reliable method for forming C(sp)-C(sp²) bonds, but can be sensitive to reaction conditions.
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh palladium source and ensure the copper(I) co-catalyst is of high purity. |
| Insufficiently basic conditions | Ensure the amine base (e.g., triethylamine, diisopropylamine) is in excess and of good quality. | |
| Low Yield | Homocoupling of the alkyne (Glaser coupling) | Run the reaction under strictly anaerobic conditions to prevent oxidative homocoupling. |
| Decomposition of starting materials | Use milder conditions (lower temperature) if possible, especially for sensitive substrates. | |
| Side Product Formation | Hydrodehalogenation of the starting material | This can be a competing pathway; optimizing the catalyst and reaction time may help. |
C-H Arylation
Problem: Poor regioselectivity or low efficiency in the direct C-H arylation.
Direct C-H arylation offers a more atom-economical approach to functionalization, but achieving high regioselectivity and yield can be challenging.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient C-H activation | Screen different palladium catalysts (e.g., Pd(OAc)2) and ligands. The choice of oxidant is also critical. |
| Catalyst inhibition | The nitrogen atoms in the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, inhibiting catalysis. The use of appropriate ligands can mitigate this. | |
| Poor Regioselectivity | Multiple reactive C-H bonds | The reaction conditions (catalyst, ligand, solvent) can influence the site of arylation. Computational studies can sometimes predict the most reactive sites. |
| Side Reactions | Homocoupling of the aryl halide | Optimize the reaction stoichiometry and ensure slow addition of the limiting reagent if necessary. |
Data Presentation: Comparative Yields
The following tables summarize reported yields for various functionalization reactions on the imidazo[1,2-b]pyridazine core. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/EtOH | 140 (MW) | 69-78 | [2][3] |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/EtOH | 140 (MW) | 72 | [2][3] |
| 3-Thienylboronic acid | Pd(OAc)2 / Xantphos | K2CO3 | 1,4-Dioxane | 150 (MW) | 75 | [3] |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 94 | [4] |
| Aniline | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 | 85 | [5] |
| Benzylamine | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 110 | 91 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K2CO3, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOtBu, 1.2-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
References
Technical Support Center: Managing Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with imidazo[1,2-b]pyridazine derivatives in various assays.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine derivative is showing poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-b]pyridazines. The first step is to quantify the extent of the solubility issue. A kinetic solubility assay is a rapid and effective method for early-stage assessment. This will help you determine if minor modifications to your assay conditions will suffice or if a more comprehensive solubilization strategy is necessary.
Q2: What is a kinetic solubility assay and how is it performed?
A2: A kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. This mimics the conditions often used in in vitro assays. The appearance of precipitate is monitored to determine the solubility limit. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: My compound's solubility is too low even with minor assay adjustments. What are the main strategies to improve it?
A3: There are three primary strategies to enhance the solubility of poorly soluble compounds:
-
Chemical Modification: This involves altering the chemical structure of the molecule to introduce more polar or ionizable groups.
-
Physical Modification: This approach focuses on changing the solid-state properties of the compound, such as particle size or crystalline form.
-
Formulation Strategies: This involves the use of excipients and delivery systems to improve the dissolution and solubility of the compound.
Q4: How can I chemically modify my imidazo[1,2-b]pyridazine derivative to improve its solubility?
A4: A common approach is to introduce polar functional groups that can interact more favorably with water. For the imidazo[1,2-b]pyridazine scaffold, consider the following:
-
Introduction of Polar Groups: Adding functionalities like hydroxyls, amines, or amides can increase polarity.
-
Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly improve aqueous solubility.
-
Prodrugs: A prodrug strategy involves chemically modifying the compound to a more soluble form that is converted back to the active drug in vivo.
Q5: What are some effective formulation strategies for imidazo[1,2-b]pyridazine derivatives?
A5: Several formulation techniques can be employed:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (like DMSO, ethanol, or PEG 300) can increase solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (like PVP or PEG) at a molecular level can create a more soluble amorphous form.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or surfactants can improve their solubilization in aqueous environments.
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound precipitates out of solution during the assay. | The compound's solubility in the final assay buffer is exceeded. | 1. Lower the final compound concentration: If the experimental design allows, reducing the concentration may keep the compound in solution. 2. Increase the co-solvent concentration: Gradually increase the percentage of DMSO or other co-solvents in the final assay buffer. Be mindful of the solvent tolerance of your assay system. 3. Use a different buffer or adjust the pH: The solubility of many compounds is pH-dependent. Test the solubility in a range of buffers with different pH values. |
| Inconsistent or non-reproducible assay results. | The compound may be precipitating over time, or the stock solution may not be stable. | 1. Visually inspect for precipitation: Before and after the assay, check for any visible precipitate in the wells. 2. Prepare fresh dilutions: Avoid using aged aqueous dilutions of your compound. Prepare them fresh for each experiment. 3. Filter the final dilution: Before adding to the assay, filter the diluted compound solution to remove any undissolved particles. |
| Low bioavailability in in vivo studies despite good in vitro potency. | Poor aqueous solubility is a likely contributor to low absorption. | 1. Consider formulation strategies: For in vivo studies, formulating the compound as a solid dispersion, a lipid-based formulation, or a nanosuspension can significantly improve bioavailability. 2. Perform ex vivo permeability assays: Use models like Caco-2 to assess if poor permeability is also a contributing factor. |
Data Presentation
The following tables provide quantitative data on the solubility of selected imidazo[1,2-b]pyridazine derivatives and related compounds to illustrate the impact of different conditions and formulations.
Table 1: Aqueous Solubility of a Representative Imidazo[1,2-b]pyridazine Derivative
| Compound | pH | Aqueous Solubility (µg/mL) | Reference |
| Tyk2 JH2 Inhibitor (6c) | 1.0 | 2 | [1] |
| 6.5 | <1 | [1] |
Table 2: Solubility of Ponatinib (an Imidazo[1,2-b]pyridazine-based Kinase Inhibitor) in Various Solvents and Buffers
| Solvent/Buffer | Solubility | Reference |
| Aqueous Solution (< pH 1.7) | Highly Soluble | [2] |
| Aqueous Solution (pH 1.7 - 2.7) | Slightly Soluble | [2] |
| Aqueous Solution (> pH 2.7) | Insoluble | [2] |
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Ethanol | 26.6 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5.33 mg/mL (Suspension) | [3] |
Table 3: Effect of Co-solvent (DMSO) on the Solubility of a Pyridazinone Derivative at 298.2 K
| Mass Fraction of DMSO in Water | Mole Fraction Solubility (x 10-6) | Reference |
| 0.0 | 5.82 | [4] |
| 0.1 | 25.1 | [4] |
| 0.2 | 112 | [4] |
| 0.3 | 489 | [4] |
| 0.4 | 2,130 | [4] |
| 0.5 | 8,910 | [4] |
| 0.6 | 35,400 | [4] |
| 0.7 | 108,000 | [4] |
| 0.8 | 213,000 | [4] |
| 0.9 | 316,000 | [4] |
| 1.0 | 400,000 | [4] |
Table 4: Solubility Enhancement of Efavirenz using Solid Dispersion with PVP K-30
| Formulation | Solubility (µg/mL) | Reference |
| Intact Efavirenz | 0.250 | [5] |
| Solid Dispersion (Efavirenz:PVP K-30, 2:1) | 6.777 | [5] |
| Solid Dispersion (Efavirenz:PVP K-30, 1:1) | 6.936 | [5] |
| Solid Dispersion (Efavirenz:PVP K-30, 1:2) | 14.672 | [5] |
Experimental Protocols
Kinetic Solubility Assay Protocol
1. Objective:
To determine the kinetic solubility of an imidazo[1,2-b]pyridazine derivative in an aqueous buffer.
2. Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with turbidity or nephelometry measurement capabilities
-
Multichannel pipette
3. Procedure:
-
Prepare Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mM.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Add Compound: Transfer 2 µL of each concentration from the serial dilution plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the assay plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.
Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
1. Objective:
To prepare an amorphous solid dispersion of an imidazo[1,2-b]pyridazine derivative with polyvinylpyrrolidone (PVP) to enhance its aqueous solubility.
2. Materials:
-
Imidazo[1,2-b]pyridazine derivative
-
Polyvinylpyrrolidone (PVP K-30)
-
Ethanol (or another suitable volatile organic solvent)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
3. Procedure:
-
Dissolve Compound and Polymer:
-
Dissolve a specific amount of the imidazo[1,2-b]pyridazine derivative in a minimal amount of ethanol.
-
In a separate container, dissolve the desired ratio of PVP K-30 (e.g., 1:1, 1:2, 1:5 drug-to-polymer ratio by weight) in distilled water.
-
-
Mix Solutions: Add the drug solution to the polymer solution while stirring continuously with a magnetic stirrer.
-
Solvent Evaporation:
-
Evaporate the solvents using a rotary evaporator under reduced pressure.
-
Alternatively, the solution can be placed in a shallow dish and dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all the solvent has been removed.
-
-
Collect and Store: Scrape the resulting solid dispersion from the flask or dish and store it in a desiccator to protect it from moisture.
Visualizations
Caption: Workflow for a kinetic solubility assay.
Caption: Strategies for enhancing the solubility of imidazo[1,2-b]pyridazines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ponatinib | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions and byproducts in 6-Chloroimidazo[1,2-b]pyridazine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
1. Synthesis of the this compound Core
Q1: I am getting a low yield in the cyclocondensation reaction between 3-amino-6-chloropyridazine and 1,3-dichloroacetone. What are the common causes and how can I improve it?
A1: Low yields in this reaction are a common issue and can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that both 3-amino-6-chloropyridazine and 1,3-dichloroacetone are of high purity. Impurities in the amine can interfere with the reaction, while 1,3-dichloroacetone can degrade or self-condense.
-
Reaction Conditions: The reaction is typically performed under reflux in a suitable solvent like 1,2-dimethoxyethane (DME) or ethanol.[1] Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Extended reaction times (e.g., 48 hours) may be necessary.[1]
-
Side Reactions: The primary side reactions include the self-condensation of 1,3-dichloroacetone, especially under basic conditions, and the formation of regioisomers, although the desired isomer is generally favored. Incomplete cyclization can also leave behind intermediate products.
-
Work-up and Purification: The product is often purified by silica gel chromatography.[1] Inefficient purification can lead to product loss. After evaporation of the solvent, the crude product can be triturated with a solvent like diethyl ether to remove some impurities before chromatography.
2. Functionalization Reactions
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on the 6-chloro position, but the reaction is sluggish or gives a low yield. What can I do?
A2: The chlorine at the C6 position is activated towards nucleophilic substitution, but reaction efficiency can be highly dependent on the nucleophile and reaction conditions.
-
Nucleophile Strength: Stronger nucleophiles will react more readily. If you are using a weak nucleophile, you may need to use harsher conditions (higher temperature, longer reaction time) or a catalyst.
-
Solvent: Aprotic polar solvents like DMSO or DMF are generally effective for SNAr reactions as they can solvate the cation while leaving the anion (the nucleophile) more reactive.
-
Catalysis: For amination reactions, the use of a phase-transfer catalyst like BnNEt3Cl can be beneficial.[2]
-
Byproducts: A common byproduct is the hydrolysis of the 6-chloro group to a 6-hydroxy group if water is present in the reaction mixture. Ensure anhydrous conditions if this is a concern.
Q3: I am performing a Suzuki-Miyaura cross-coupling reaction at the 6-position and observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. Here are some strategies to minimize it:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the this compound.
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands often promote the desired cross-coupling over homocoupling.
-
Base: The choice and amount of base can significantly impact the reaction outcome. Inorganic bases like K2CO3 or Cs2CO3 are commonly used.
-
Oxygen-Free Conditions: Rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.
Q4: I am trying to introduce a substituent at the C3 position via electrophilic aromatic substitution, but I am getting a mixture of products. How can I improve the regioselectivity?
A4: The imidazo[1,2-b]pyridazine ring system has multiple positions susceptible to electrophilic attack. The electronic nature of the existing substituents and the reaction conditions will dictate the regioselectivity. The C3 position is generally favored for electrophilic substitution. However, other positions on the imidazole or pyridazine ring can also react. To improve regioselectivity:
-
Directing Groups: The presence of existing functional groups will influence the position of further substitution.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the electrophile. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive positions, perform the desired reaction, and then deprotect.
Data Presentation
Table 1: Common Side Products in this compound Chemistry
| Reaction Type | Desired Product | Potential Side Products/Byproducts | Notes |
| Cyclocondensation | This compound | Unreacted 3-amino-6-chloropyridazine, 1,3-dichloroacetone self-condensation products, Incomplete cyclization intermediates, Regioisomers | Purity of starting materials is crucial. |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Substituted-imidazo[1,2-b]pyridazine | 6-Hydroxyimidazo[1,2-b]pyridazine (from hydrolysis), Unreacted starting material | Anhydrous conditions are important to prevent hydrolysis. |
| Suzuki-Miyaura Coupling | 6-Aryl-imidazo[1,2-b]pyridazine | Homocoupled boronic acid dimer, Unreacted starting material | Requires careful optimization of catalyst, ligand, and base. |
| Nitration | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | Di-nitrated products, Other regioisomers of nitration | Careful control of nitrating agent stoichiometry and temperature is necessary. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol is adapted from a published procedure.[1]
Materials:
-
6-Chloropyridazin-3-amine
-
1,3-Dichloroacetone
-
1,2-Dimethoxyethane (DME)
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in DME, add 1,3-dichloroacetone (1.1 equivalents).
-
Stir the reaction mixture and heat under reflux for 48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent in vacuo.
-
Purify the crude product by chromatography on silica gel using a dichloromethane-ethyl acetate gradient (e.g., 9:1) as the eluent.
-
The product is typically obtained as a white solid.
Troubleshooting Tips:
-
Low Yield: If the yield is low, ensure the reflux was maintained for the full duration. The purity of the starting amine is critical; recrystallize if necessary.
-
Impure Product: If the product is difficult to purify, consider a pre-purification step such as trituration of the crude solid with a non-polar solvent to remove some impurities before column chromatography.
Protocol 2: Nitration of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol is adapted from a published procedure.[1]
Materials:
-
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
Concentrated sulfuric acid
-
Nitric acid (68%)
-
Ice
Procedure:
-
Cool a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1 equivalent) in concentrated sulfuric acid in an ice-water bath.
-
Add nitric acid (6 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Slowly pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry under reduced pressure.
Troubleshooting Tips:
-
Over-nitration: The stoichiometry of nitric acid and the reaction temperature are critical. Adding the nitric acid too quickly or allowing the temperature to rise can lead to the formation of di-nitrated byproducts.
-
Incomplete Reaction: Ensure the starting material is fully dissolved in the sulfuric acid before adding the nitric acid.
Visualizations
Caption: Possible reaction pathways in the synthesis of the this compound core.
Caption: Troubleshooting workflow for low yields in nucleophilic aromatic substitution reactions.
Caption: Potential regioisomeric products from electrophilic substitution.
References
stability and proper storage conditions for 6-Chloroimidazo[1,2-b]pyridazine.
Welcome to the Technical Support Center for 6-Chloroimidazo[1,2-b]pyridazine. This resource is designed to assist researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of this compound, as well as troubleshooting common experimental challenges.
Stability and Proper Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reliability of experimental results. The compound is generally stable under recommended storage conditions.[1]
Recommended Storage:
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers also recommend refrigeration (2 to 8 °C) and storage in a shaded area to prevent potential degradation from light and heat.[2][3]
Key Storage Recommendations:
| Parameter | Condition | Rationale |
| Temperature | Cool (some sources recommend 2-8°C) | To minimize thermal degradation. |
| Humidity | Dry | To prevent hydrolysis. |
| Light | Store in a shaded area or in an amber vial | To prevent photolytic degradation. |
| Atmosphere | Tightly sealed container | To prevent oxidation and contamination. |
Incompatible Materials:
Avoid storing this compound with strong oxidizing agents, as this can lead to chemical reactions and degradation of the compound.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Diagram: Troubleshooting Workflow for Experimental Issues
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in my reaction solvent. What can I do?
A1: Poor solubility can be a challenge. A derivative of this compound has been noted for its poor solubility in cell culture media.[1] For chemical reactions, if you are observing poor solubility in common solvents like THF or toluene, you might consider the following:
-
Alternative Solvents: Try more polar aprotic solvents such as DMF, DMSO, or NMP.
-
Gentle Heating: Gently warming the mixture can sometimes help to dissolve the compound.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is giving low yields. What are the possible reasons?
A2: The chlorine atom at the 6-position is known to be less reactive in Suzuki cross-coupling reactions compared to bromine or iodine analogues.[1] To improve your reaction yield, consider the following:
-
Catalyst and Ligand System: Ensure you are using a catalyst and ligand system that is effective for aryl chlorides. Buchwald and Hartwig amination reactions are known to be sensitive to the choice of catalyst and ligands.
-
Reaction Conditions: You may need to optimize the reaction temperature, time, and base.
-
Alternative Halide: If feasible for your synthetic route, using the 6-bromo or 6-iodoimidazo[1,2-b]pyridazine derivative will likely result in higher reactivity and better yields.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound and its derivatives can be assessed using standard analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for determining purity and detecting any degradation products.[1] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, heterocyclic compounds of this nature can be susceptible to:
-
Hydrolysis: The chloro-substituent may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The imidazopyridazine ring system could be sensitive to strong oxidizing agents.
-
Photodegradation: Exposure to UV light may lead to degradation. It is recommended to store the compound protected from light.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method. This is a generalized protocol and may need to be adapted based on the specific analytical capabilities and the nature of the drug product.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at room temperature and at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature. Withdraw samples at various time points. Neutralize the samples with 1N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 70°C) for a specified period. Also, reflux the stock solution. Withdraw samples for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all the stressed samples, along with a non-stressed control, using a suitable, validated RP-HPLC method.
-
The HPLC method should be capable of separating the parent compound from all the degradation products (a stability-indicating method).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS and NMR.
-
This comprehensive guide should serve as a valuable resource for professionals working with this compound, enabling them to conduct their experiments with greater confidence and troubleshoot any issues that may arise.
References
overcoming challenges in the purification of imidazo[1,2-b]pyridazine analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the purification of imidazo[1,2-b]pyridazine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying imidazo[1,2-b]pyridazine analogs?
A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography, recrystallization, and trituration. The choice of method depends on the specific analog's properties, such as polarity and solubility, as well as the nature of the impurities.
Q2: My imidazo[1,2-b]pyridazine analog has poor solubility in common chromatography solvents. What can I do?
A2: Low solubility can present a significant challenge. Consider using a stronger co-solvent in your mobile phase, such as methanol or a higher percentage of ethyl acetate in hexane or dichloromethane. In some cases, using a different primary solvent like chloroform may be effective. For particularly stubborn compounds, techniques like solid-phase extraction or preparative thin-layer chromatography (prep-TLC) might be viable alternatives. Some derivatives with indazole moieties have been noted to have low solubility, requiring careful selection of solvents.[1]
Q3: I am observing co-eluting impurities during column chromatography. How can I improve separation?
A3: Co-elution of structurally similar impurities is a common issue. To enhance separation, you can try modifying the mobile phase by altering the solvent ratio to create a shallower gradient. Switching to a different solvent system with different selectivity (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can also be effective. Additionally, using a high-performance flash chromatography system with high-resolution silica gel cartridges can significantly improve separation.
Q4: Are there any stability concerns when purifying imidazo[1,2-b]pyridazine analogs?
A4: While generally stable, some functionalized imidazo[1,2-b]pyridazine analogs can be sensitive to prolonged exposure to acidic or basic conditions on silica gel. If you suspect degradation, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a suitable amine, such as triethylamine, in the mobile phase.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of imidazo[1,2-b]pyridazine analogs.
Problem 1: Low Recovery from Silica Gel Column Chromatography
| Possible Cause | Suggested Solution |
| Compound is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexane or dichloromethane. For very polar compounds, adding a small percentage of methanol to the mobile phase can be effective. |
| Compound is degrading on the silica gel. | As mentioned in the FAQs, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina. |
| Incomplete elution from the column. | Ensure the column is flushed with a sufficiently polar solvent at the end of the purification to elute all the compound. |
| Precipitation of the compound on the column. | If solubility is an issue, try dissolving the crude product in a stronger solvent before loading it onto the column, or use a dry loading technique. |
Problem 2: Difficulty in Achieving High Purity (>98%)
| Possible Cause | Suggested Solution |
| Presence of closely related impurities. | Optimize the mobile phase for better separation as described for co-eluting impurities. Consider a secondary purification step, such as recrystallization or preparative HPLC. |
| Contamination from solvents or glassware. | Ensure all solvents are of high purity (HPLC grade) and that all glassware is thoroughly cleaned and dried before use. |
| The compound is not stable under the purification conditions. | Minimize the time the compound spends on the column and consider milder purification techniques. |
Problem 3: Recrystallization Attempts Fail to Yield Crystals or Improve Purity
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Systematically screen a range of solvents with varying polarities. Common recrystallization solvents for imidazo[1,2-b]pyridazines include ethanol and 2-propanol. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. |
| Presence of oily impurities. | Try to "oil out" the impurities by using a solvent system in which the desired compound is sparingly soluble at room temperature but soluble when heated. Upon cooling, the pure compound should crystallize, leaving the oily impurities in the mother liquor. |
| Supersaturation is not achieved. | Slowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Quantitative Data
The following tables summarize typical yields and purity levels achieved for various imidazo[1,2-b]pyridazine analogs after purification.
Table 1: Purification of Benzohydrazide Incorporated Imidazo[1,2-b]pyridazine Derivatives
| Compound | Purification Method | Yield (%) |
| 5 | Trituration with diethyl ether | 76.9 |
| 6a-l | Trituration with diethyl ether | 24-70 |
Table 2: Purity of a Commercial Imidazo[1,2-b]pyridazine [2]
| Compound | Purity Level |
| Imidazo[1,2-b]pyridazine | ≥ 99.5% |
Table 3: Purification of Substituted Imidazo[1,2-b]pyridazine Derivatives [3]
| Compound | Purification Method | Yield (%) | Purity |
| 10a | Crystallization from ethanol | 98 | >98% (by HPLC) |
| 12 | Crystallization from ethanol | 93 | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for specific imidazo[1,2-b]pyridazine analogs.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude imidazo[1,2-b]pyridazine analog in a minimum amount of the mobile phase or a suitable solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system will depend on the polarity of the target compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the imidazo[1,2-b]pyridazine analog is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be continued in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Trituration
-
Solvent Addition: Add a solvent to the crude product in which the desired imidazo[1,2-b]pyridazine analog is poorly soluble, but the impurities are soluble. Diethyl ether is a commonly used solvent for this purpose.
-
Suspension and Stirring: Suspend the crude material in the solvent and stir vigorously. This will dissolve the impurities while the pure product remains as a solid.
-
Filtration: Filter the solid product and wash it with a fresh portion of the trituration solvent.
-
Drying: Dry the purified solid product under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of imidazo[1,2-b]pyridazine analogs.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for C-N Cross-Coupling with 6-Chloroimidazo[1,2-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful C-N cross-coupling of 6-Chloroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for a Buchwald-Hartwig amination of this compound?
A1: A reliable starting point for the C-N cross-coupling of this compound involves using a palladium catalyst with a biarylphosphine ligand, a strong base, and an aprotic solvent. Commonly, a pre-catalyst like XPhos Pd G3 is used to ensure a consistent palladium-to-ligand ratio and simplify the reaction setup.
Q2: Which factors are most critical for the success of this C-N cross-coupling reaction?
A2: The most critical factors are the choice of catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. The electronic properties of the imidazo[1,2-b]pyridazine core and the nature of the amine coupling partner will influence the optimal conditions.
Q3: What are the common side reactions observed in the C-N coupling with this compound?
A3: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), and catalyst decomposition. In some cases, with primary amines, double arylation can occur. Careful optimization of the reaction conditions can minimize these undesired pathways.
Q4: Can weaker bases be used for this reaction?
A4: While strong bases like sodium tert-butoxide are often most effective, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, particularly if the substrate is sensitive to strong bases. However, the use of weaker bases may necessitate higher reaction temperatures and longer reaction times to achieve comparable yields.
Q5: How does the choice of amine (primary vs. secondary, aliphatic vs. aromatic) affect the reaction conditions?
A5: The nature of the amine significantly impacts the reaction. Primary amines can sometimes undergo double arylation, which can be mitigated by using specific ligands like BrettPhos.[1] Secondary amines generally couple well. Aromatic amines, being less nucleophilic, may require more forcing conditions (higher temperature, stronger base) compared to aliphatic amines.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3) to ensure the correct palladium-ligand ratio and simplify setup under an inert atmosphere. If using a palladium salt (e.g., Pd(OAc)₂, Pd₂(dba)₃), ensure it is of high purity and the ligand is appropriately matched. |
| Inappropriate Ligand | For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally effective. Screen a panel of ligands to find the optimal one for your specific amine. |
| Incorrect Base | A strong base is often required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature. |
| Poor Solvent Choice | Ensure the use of anhydrous, degassed solvents. Toluene, 1,4-dioxane, and THF are commonly used. Solvent choice can affect reagent solubility and catalyst stability.[2] |
| Low Reaction Temperature | C-N coupling with heteroaryl chlorides often requires elevated temperatures, typically in the range of 80-120 °C. |
| Oxygen Contamination | The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use is highly recommended. |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Excessive heat can promote side reactions. Try lowering the temperature in 10 °C increments. This may require a longer reaction time. |
| Base-Induced Decomposition | If using a very strong base like NaOtBu, consider switching to a slightly weaker base such as Cs₂CO₃ or K₃PO₄. |
| Suboptimal Ligand | Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify one that favors the desired C-N bond formation. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can be a proton source for hydrodehalogenation. |
Optimized Reaction Conditions from Literature
The following tables summarize optimized conditions for the C-N cross-coupling of substituted imidazo[1,2-b]pyridazines with various amines, providing a starting point for reaction development.
Table 1: Coupling with Aliphatic Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Ethylamine | Pd(OAc)₂ / Xantphos | tBuOK | 1,4-Dioxane | 100 | 27 |
| Pyrrolidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | DMA | 100 | 58 |
| Morpholine | Pd(OAc)₂ / Xantphos | tBuOK | 1,4-Dioxane | 100 | - |
Data adapted from a review on imidazo[1,2-b]pyridazine functionalization.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium precatalyst, and the base under an inert atmosphere (Nitrogen or Argon).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling.
Troubleshooting Logic Diagram
References
avoiding common pitfalls in the synthesis of imidazo[1,2-b]pyridazine libraries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-b]pyridazine libraries.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing imidazo[1,2-b]pyridazines?
A1: The most prevalent method is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone in the presence of a mild base, such as sodium bicarbonate.[1] This approach is widely used for its reliability and the commercial availability of the starting materials.
Q2: Why is a halogen substituent at the 6-position of the 3-aminopyridazine important for a successful reaction?
A2: The halogen at the 6-position is crucial for directing the regioselectivity of the cyclization. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is the most nucleophilic site. Without a halogen, alkylation by the α-bromoketone preferentially occurs at this nitrogen, which hinders the desired bicyclic product formation. The presence of a halogen at the 6-position electronically disfavors this side reaction, promoting the correct cyclization pathway.[1]
Q3: What are the primary applications of imidazo[1,2-b]pyridazine libraries in drug discovery?
A3: Imidazo[1,2-b]pyridazine scaffolds are recognized as privileged structures in medicinal chemistry. They are extensively investigated as kinase inhibitors, with applications in oncology and inflammatory diseases.[2][3][4] For instance, they have been developed as inhibitors of Tyrosine Kinase 2 (Tyk2) and PIM kinases, which are involved in key signaling pathways related to cell proliferation and immune response.[5][6][7][8][9][10][11][12][13][]
Q4: Are there alternative methods to the classical condensation reaction?
A4: Yes, other synthetic strategies include metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which allow for the introduction of diverse substituents.[15] Multicomponent reactions (MCRs) are also employed for the rapid assembly of substituted imidazo[1,2-b]pyridazines from simple starting materials.[16][17]
Troubleshooting Guide
Problem 1: Low or no yield of the desired imidazo[1,2-b]pyridazine product.
| Possible Cause | Suggested Solution |
| Incorrect Regioselectivity: Alkylation at the wrong nitrogen of the pyridazine ring. | Ensure the use of a 3-amino-6-halopyridazine. The halogen at the 6-position is critical to direct the alkylation to the correct nitrogen for cyclization.[1] |
| Decomposition of Starting Materials: The α-bromoketone or aminopyridazine may be unstable under the reaction conditions. | Use milder reaction conditions. Consider lowering the temperature and using a weaker base. For sensitive substrates, an inert atmosphere may be beneficial. |
| Inefficient Cyclization: The final ring-closing step may be slow or unfavorable. | The use of microwave irradiation can significantly improve reaction rates and yields by providing efficient and uniform heating.[18][19] |
| Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction. | Purify the 3-amino-6-halopyridazine and α-bromoketone before use. Verify their purity by NMR or other analytical techniques. |
Problem 2: Formation of multiple side products, complicating purification.
| Possible Cause | Suggested Solution |
| Self-condensation of α-bromoketone: The α-bromoketone can react with itself under basic conditions. | Add the α-bromoketone slowly to the reaction mixture containing the aminopyridazine and base to maintain a low concentration of the ketone. |
| Reaction at multiple sites on aminopyridazine: If the aminopyridazine has other nucleophilic sites, side reactions can occur. | Protect other reactive functional groups on the aminopyridazine before the condensation reaction. |
| Harsh Reaction Conditions: High temperatures can lead to decomposition and the formation of tars. | Optimize the reaction temperature. Microwave-assisted synthesis can often be performed at lower bulk temperatures for shorter times.[18][19] |
Problem 3: Difficulty in purifying the final product library.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts: The desired product and impurities may have very similar retention factors on silica gel. | Explore alternative purification techniques such as preparative HPLC, crystallization, or supercritical fluid chromatography (SFC). |
| Presence of colored impurities: Highly colored byproducts can be difficult to remove completely. | Treat the crude product with activated charcoal to adsorb colored impurities before chromatographic purification. |
| Product instability on silica gel: The product may decompose on the acidic surface of silica gel. | Use a different stationary phase for chromatography, such as neutral or basic alumina, or deactivated silica gel. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine.
| Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Ethanol | NaHCO₃ | Reflux | 12 h | 75 | [1] |
| Microwave Irradiation | Ethanol | NaHCO₃ | 120 | 15 min | 92 | [19] |
| Catalyst- and Solvent-Free | None | None | 60 | 20 min | 88 | [16][20] |
Table 2: Effect of Catalyst on the Yield of a Multicomponent Synthesis of Imidazo[1,2-a]pyridines.*
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| CAN | EtOH | 20 | 54 | [17] |
| SnCl₄ | EtOH | 24 | 58 | [17] |
| FeCl₃ | EtOH | 24 | Poor | [17] |
| I₂ | EtOH | 24 | Excellent | [17] |
| No Catalyst | EtOH | 24 | - | [17] |
| *While this data is for the related imidazo[1,2-a]pyridines, it provides valuable insight into catalyst selection for similar heterocyclic syntheses. |
Experimental Protocols
Key Experiment: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine via Microwave-Assisted Condensation
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 mmol, 129.5 mg).
-
Add sodium bicarbonate (1.5 mmol, 126 mg).
-
Add ethanol (5 mL) to the vial.
-
Add 2-bromoacetophenone (1.0 mmol, 199 mg) to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Microwave-assisted synthesis workflow for imidazo[1,2-b]pyridazines.
Caption: Inhibition of the TYK2 signaling pathway by an imidazo[1,2-b]pyridazine.
Caption: Inhibition of the PIM kinase signaling pathway by an imidazo[1,2-b]pyridazine.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. mdpi.com [mdpi.com]
- 13. bms.com [bms.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of metabolically stable imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guides
This section addresses specific experimental issues and offers potential solutions to improve the metabolic stability of your compounds.
Q1: My imidazo[1,2-b]pyridazine derivative shows high clearance in human liver microsomes. What are the likely metabolic "hot spots" on the scaffold?
A1: While the specific metabolic fate of a derivative is highly dependent on its substitution pattern, several common sites of metabolism, or "hot spots," have been identified for heterocyclic compounds, including those with scaffolds similar to imidazo[1,2-b]pyridazine.
-
Unsubstituted Aromatic and Heteroaromatic Rings: Phenyl or other aromatic rings attached to the imidazo[1,2-b]pyridazine core, particularly at the C3 position, are susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to hydroxylation.
-
Electron-Rich Positions on the Imidazo[1,2-b]pyridazine Core: Based on computational predictions and data from analogous heterocyclic systems, the C3 and C8 positions of the imidazo[1,2-b]pyridazine ring system may be susceptible to oxidation.
-
N-dealkylation: If your compound contains N-alkyl groups, for example on a piperazine ring often attached at C6, these are common sites for oxidative N-dealkylation.
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient nitrogen-containing heterocyclic rings can be substrates for aldehyde oxidase. For the related imidazo[1,2-a]pyrimidine scaffold, AO-mediated metabolism has been observed, suggesting the imidazo[1,2-b]pyridazine core could also be a substrate for AO.
To definitively identify the site of metabolism for your specific compound, it is crucial to perform metabolite identification studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Q2: I've identified that an unsubstituted phenyl group on my compound is the primary site of metabolism. What strategies can I employ to block this metabolic pathway?
A2: Addressing metabolism on an appended phenyl ring is a common challenge. Here are several effective strategies:
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine or a cyano group, on the phenyl ring can deactivate it towards oxidative metabolism. The C-F bond is highly stable and resistant to metabolic cleavage.
-
Positional Blocking: Introducing a small, metabolically stable group, like a fluorine or methyl group, at the position of hydroxylation can sterically hinder the metabolic enzymes from accessing that site.
-
Bioisosteric Replacement: A highly effective strategy is to replace the phenyl ring with a less metabolically labile heteroaromatic ring.[1] For instance, replacing a phenyl ring with a pyridine ring can significantly increase metabolic stability by introducing a nitrogen atom, which makes the ring more electron-deficient and less prone to oxidation.[1]
Q3: My compound's metabolic instability doesn't seem to be related to appended aromatic rings. Could the core itself be the problem, and how can I address this?
A3: Yes, the imidazo[1,2-b]pyridazine core itself can be a site of metabolism. Here are some strategies to improve the metabolic stability of the core scaffold:
-
Substitution at Key Positions: Introducing substituents on the imidazo[1,2-b]pyridazine ring can block potential sites of metabolism. For example, substitution at the C6 position with groups like morpholine or piperazine has been shown to enhance kinase inhibition and can also improve drug-like properties, which may include metabolic stability.
-
Scaffold Hopping: In some cases, it may be necessary to consider "scaffold hopping" to a related but more stable heterocyclic system. For example, moving from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been used to mitigate aldehyde oxidase metabolism.[1] A similar strategy could be explored for the imidazo[1,2-b]pyridazine scaffold if AO-mediated metabolism is suspected.
Frequently Asked Questions (FAQs)
Q4: What are the most common strategies to generally improve the metabolic stability of imidazo[1,2-b]pyridazine derivatives?
A4: Several key strategies can be employed:
-
Reduce Lipophilicity (logP/logD): Generally, more lipophilic compounds have a higher affinity for metabolic enzymes like CYPs, leading to increased metabolism. Reducing lipophilicity by introducing polar groups or reducing the overall size of non-polar regions can improve metabolic stability. For instance, a dramatic improvement in liver microsomal stability was observed when a lipophilic 6-anilino group was replaced with a more polar 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety.
-
Incorporate Nitrogen Atoms: Introducing nitrogen atoms into aromatic rings, such as replacing a phenyl with a pyridyl group, tends to increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidative metabolism.[1]
-
Block Sites of Metabolism: As discussed in the troubleshooting section, introducing metabolically stable groups (e.g., fluorine) at known or suspected sites of metabolism is a very effective strategy.[2]
-
Introduce Steric Hindrance: Bulky groups can be strategically placed to shield a metabolically labile position from enzymatic attack.
-
Bioisosteric Replacements: Replacing metabolically unstable functionalities with more stable bioisosteres is a cornerstone of medicinal chemistry.[3][4] For example, replacing a metabolically labile methyl group on an N-oxide with a more stable trifluoromethyl group.
Q5: How does replacing a phenyl group with a pyridyl group improve metabolic stability?
A5: This is a classic example of bioisosteric replacement to enhance metabolic stability. The introduction of a nitrogen atom into the aromatic ring has two main effects:
-
Electronic Effect: The nitrogen atom is more electronegative than a carbon atom, which withdraws electron density from the ring. This makes the pyridyl ring more "electron-deficient" compared to a phenyl ring, rendering it less susceptible to attack by oxidative enzymes like cytochrome P450s.
-
Polarity: The nitrogen atom can act as a hydrogen bond acceptor, which can increase the polarity and aqueous solubility of the compound. This can sometimes lead to a lower affinity for the active sites of metabolic enzymes.
Q6: What are some examples of bioisosteric replacements that have been successful for improving the metabolic stability of imidazo[1,2-b]pyridazine derivatives?
A6: Here are some documented examples and conceptually similar strategies:
-
Aromatic Ring Replacements: As mentioned, replacing a phenyl ring with a pyridyl ring is a well-established strategy.[1]
-
Amide Bioisosteres: If your molecule contains an amide bond that is susceptible to hydrolysis, it can be replaced with more stable bioisosteres such as a sulfonamide or a 1,2,4-oxadiazole.
-
Substitution on Appended Groups: In a series of Tyk2 JH2 inhibitors, replacing an N-methyl group on a pyridone ring (appended to the C6 position of the imidazo[1,2-b]pyridazine core) with a cyclopropyl group led to a further improvement in liver microsomal stability.
Data Presentation
Table 1: Impact of C6-Substituent Modification on Metabolic Stability
| Compound ID | C6-Substituent | Human Liver Microsomal Stability (% Remaining after 30 min) |
| 1 | 6-anilino | Low (Specific data not provided, but described as having poor stability) |
| 2a | 6-((N-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino) | 79% |
| 2b | 6-((N-cyclopropyl-2-oxo-1,2-dihydropyridin-3-yl)amino) | 88% |
Data derived from a study on Tyk2 JH2 inhibitors, illustrating a significant improvement in metabolic stability with the modification of the C6 substituent.
Table 2: Effect of Phenyl to Pyridyl Replacement on Metabolic Stability
| General Structure | R Group | Half-life (t½) in Human Liver Microsomes (min) |
| Phenyl-containing scaffold | Phenyl | < 10 |
| Pyridyl-containing scaffold | 2-Pyridyl | > 60 |
This table is a representative example based on a common strategy described in the literature for improving metabolic stability by replacing a phenyl ring with a pyridine ring.[1]
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile containing an internal standard for LC-MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation of Incubation Mixture:
-
Thaw human liver microsomes on ice.
-
In a conical tube, prepare the main incubation mixture by adding phosphate buffer, and the NADPH regenerating system.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM). The final DMSO concentration should be less than 0.5%.
-
-
Initiation of Reaction:
-
Pre-warm the plate containing the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
-
Time Point Sampling:
-
Immediately after adding the microsomes, take the first sample (T=0 min).
-
Incubate the plate at 37°C with shaking.
-
Take subsequent samples at various time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a well of a new 96-well plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Visualizations
Caption: Workflow for identifying and addressing metabolic liabilities.
Caption: Bioisosteric replacement of a phenyl ring with a pyridine ring.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
Validation & Comparative
A Comparative Guide to 6-Chloroimidazo[1,2-b]pyridazine and Other Privileged Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The 6-chloroimidazo[1,2-b]pyridazine scaffold has emerged as a versatile and "privileged" structure in medicinal chemistry, forming the foundation of several successful kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data to inform rational drug design and development.
The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic structure that serves as an effective mimic of the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The 6-chloro substituent provides a key handle for synthetic modification, allowing for the introduction of various functional groups to modulate activity and properties. One of the most notable drugs featuring this scaffold is ponatinib, a multi-targeted tyrosine kinase inhibitor.[1]
This guide will compare the imidazo[1,2-b]pyridazine scaffold to other well-established kinase inhibitor scaffolds, including pyrazolo[3,4-d]pyrimidine, quinazoline, and the closely related imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrimidine.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the inhibitory activity and pharmacokinetic properties of representative compounds from each scaffold class.
Disclaimer: The data presented below is collated from multiple sources. Direct comparison of absolute values (e.g., IC50) across different studies can be misleading due to variations in experimental conditions. The data is intended to provide a relative sense of potency and properties for each scaffold.
Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50 values in nM)
| Scaffold | Compound Example | Target Kinase(s) | IC50 (nM) | Additional Kinase Selectivity Information |
| Imidazo[1,2-b]pyridazine | Ponatinib | BCR-ABL (native and mutants) | 0.37 (native), 2.0 (T315I) | Multi-targeted: also inhibits VEGFR, FGFR, PDGFR, SRC family kinases.[1] |
| Compound 22 | BTK | 1.3 | Excellent selectivity across 310 kinases. | |
| Compound 27f | Mps1 | 0.70 (cellular) | Selective over 192 kinases.[2] | |
| Compound 20a | CLK1, CLK4, DYRK1A | 82, 44, 50 | Selective for DYRKs and CLKs.[3] | |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 | Also inhibits other kinases like TEC, EGFR, and JAK3. |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Selective for JAK family kinases. | |
| Compound 14 | CDK2/cyclin A2 | 57 | Showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines.[4] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | Selective for EGFR. |
| Lapatinib | EGFR, HER2 | 10.8, 9.2 | Dual inhibitor of EGFR and HER2. | |
| Imidazo[1,2-a]pyrazine | Compound 17 | Mps1 | 2.8 | Showed excellent antiproliferation against a panel of 14 cancer cell lines.[5] |
| Pyrazolo[1,5-a]pyrimidine | Z-3 | JAK2 | 2 | - |
Table 2: Comparison of Pharmacokinetic Properties
| Scaffold | Compound Example | Oral Bioavailability (%) | Half-life (t½) (h) | Key Pharmacokinetic Features |
| Imidazo[1,2-b]pyridazine | Compound 6 (Tyk2 JH2 inhibitor) | 114 (rat) | 4.3 (rat) | Displayed a low clearance rate in rats.[6] |
| Ponatinib | ~28-42 (human) | ~24 (human) | Subject to metabolism by CYP3A4.[7] | |
| CDK2 Inhibitor | >1 µM plasma levels after 2mg/kg oral dose in mice. | - | Good oral exposure in mice.[8][9] | |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | ~2.9 (human, fasted) | 4-6 (human) | Rapid absorption and metabolism, primarily by CYP3A4. |
| Quinazoline | Gefitinib | ~59 (human) | ~48 (human) | Extensive metabolism, primarily by CYP3A4. |
| Imidazo[1,2-a]pyrazine | GNF-8625 (pan-TRK inhibitor) | - | - | Showed good in vivo pharmacokinetic properties in a rat model.[5] |
| Pyrazolo[1,5-c]pyrimidine | Lead Compound | - | - | Mitigated poor PK properties of an imidazopyrazine series. |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in kinase signaling and the methodologies to study them is crucial for drug development.
References
- 1. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 6-Substituted Imidazo[1,2-b]pyridazine Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 6-substituted imidazo[1,2-b]pyridazine analogs. The information is supported by experimental data from peer-reviewed studies and is intended to facilitate the evaluation of these compounds for further investigation.
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. Modifications at the 6-position of this heterocyclic system have been shown to significantly influence potency and selectivity towards various biological targets. This guide summarizes the reported biological activities of these analogs, presents the quantitative data in a clear, comparative format, and provides detailed experimental protocols for the key assays cited.
Quantitative Data Summary
The following table summarizes the biological activity of various 6-substituted imidazo[1,2-b]pyridazine analogs against a range of biological targets. The data is compiled from multiple studies and presented to allow for easy comparison of the different substitution patterns at the 6-position.
| 6-Substituent | Biological Target | Assay Type | Activity (IC50/Ki/MIC) |
| Aryl | Mps1 (TTK) Kinase | Cellular Assay | IC50 = 0.70 nM[1][2] |
| A549 Cancer Cell Line | Antiproliferative Assay | IC50 = 6.0 nM[1][2] | |
| Diaryl urea | mTOR Kinase | Enzymatic Assay | IC50 = 0.062 - 0.067 µM[3] |
| A549 & H460 Cancer Cell Lines | Antiproliferative Assay | IC50 = 0.02 - 20.7 µM[3] | |
| (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino | Tyk2 JH2 Pseudokinase | Binding Assay | Ki = 0.015 - 0.035 nM[4] |
| IFNα-induced STAT3 Phosphorylation | Cellular Assay | IC50 = 12 - 41 nM[4] | |
| Human Whole Blood Assay | Cellular Assay | IC50 = 63 - 136 nM[4] | |
| Anilino | Tyk2 JH2 Pseudokinase | Binding Assay | Potent Inhibition (qualitative)[4] |
| Methylthio | β-Amyloid Plaques | Binding Assay | Ki = 11.0 nM |
| Morpholino/Piperazino | TAK1 Kinase | Enzymatic Assay | IC50 = 55 nM[5][6] |
| Multiple Myeloma Cell Lines (MPC-11, H929) | Antiproliferative Assay | GI50 = as low as 30 nM[5][6] | |
| Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | MIC = 1.6 µg/mL[7] | |
| Not Specified | DYRK1A | Kinase Assay | IC50 = 50 nM[8] |
| CLK1 | Kinase Assay | IC50 = 82 nM[8] | |
| CLK4 | Kinase Assay | IC50 = 44 nM[8] | |
| PfCLK1 | Kinase Assay | IC50 = 32 nM[8] | |
| Not Specified | BTK | Kinase Assay | IC50 = 1.3 nM[9][10] |
| Not Specified | IKKβ | Kinase Assay | Potent Inhibition (qualitative)[11] |
| Not Specified | c-Met | Kinase Assay | Potent Inhibition (qualitative)[12] |
| Not Specified | VEGFR2 | Kinase Assay | Potent Inhibition (qualitative)[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures reported in the cited literature.
Kinase Inhibition Assays
These assays are fundamental to determining the potency of the imidazo[1,2-b]pyridazine analogs against their respective kinase targets.
-
General Principle: The inhibition of kinase activity is typically measured by quantifying the amount of phosphorylated substrate produced in the presence of the test compound. This can be achieved through various detection methods, including radiometric assays (measuring the incorporation of 32P or 33P from ATP into the substrate) or non-radiometric assays such as fluorescence/luminescence-based methods (e.g., ADP-Glo™, HTRF®).
-
Generic Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and a suitable kinase buffer.
-
Inhibitor Addition: The 6-substituted imidazo[1,2-b]pyridazine analog, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated product is quantified using the chosen detection method.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
-
Antiproliferative Assays
These assays assess the ability of the compounds to inhibit the growth of cancer cell lines.
-
General Principle: The viability of cancer cells is measured after treatment with the test compounds. Common methods include the MTT assay, SRB (Sulphorhodamine B) assay, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Generic Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-substituted imidazo[1,2-b]pyridazine analogs for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: A reagent that measures cell viability (e.g., MTT, SRB) is added to the wells, and the signal (absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration compared to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) value is then determined.
-
Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink. The inhibition of mycobacterial growth is therefore indicated by the absence of this color change.
-
Protocol Outline:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The mycobacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for several days.
-
Alamar Blue Addition and Incubation: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.
-
In Vitro β-Amyloid Plaque Binding Assay
This assay evaluates the ability of compounds to bind to aggregated β-amyloid peptides, a hallmark of Alzheimer's disease.
-
Principle: The binding affinity of a test compound to pre-aggregated β-amyloid fibrils is measured. This is often done using a competition assay with a known radiolabeled ligand.
-
Protocol Outline:
-
Preparation of β-Amyloid Fibrils: Synthetic Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are incubated to form fibrils.
-
Competition Binding: The Aβ fibrils are incubated with a radiolabeled ligand (e.g., [3H]PIB) and various concentrations of the test compound.
-
Separation and Quantification: The mixture is filtered to separate the bound and free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The Ki value, representing the binding affinity of the test compound, is calculated from the IC50 value obtained from the competition curve.
-
Visualizations
The following diagrams illustrate key concepts related to the biological activities of 6-substituted imidazo[1,2-b]pyridazine analogs.
Caption: A generic kinase signaling pathway often targeted by imidazo[1,2-b]pyridazine analogs.
Caption: A generalized experimental workflow for assessing the biological activity of the analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of imidazo[1,2-b]pyridazine derivatives.
A comparative analysis of imidazo[1,2-b]pyridazine derivatives reveals a versatile scaffold with applications in diverse therapeutic areas, including cancer, inflammatory diseases, and neurodegenerative disorders. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against various biological targets. This guide provides a comparative overview of the performance of different imidazo[1,2-b]pyridazine derivatives, supported by experimental data and detailed methodologies.
Kinase Inhibition: A Primary Focus of Imidazo[1,2-b]pyridazine SAR
The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in the development of kinase inhibitors.[1] Its rigid, bicyclic structure provides a suitable framework for positioning key pharmacophoric features that interact with the ATP-binding site of various kinases.
Tyrosine Kinase 2 (Tyk2) Inhibitors for Autoimmune Diseases
A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[2] These compounds are being investigated for the treatment of autoimmune and inflammatory diseases. The SAR studies focused on optimizing metabolic stability and cell permeability.
Key SAR Observations for Tyk2 Inhibitors: [2]
-
Replacement of an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability.
-
An N1-pyridyl substituent on the 2-oxo-1,2-dihydropyridine ring enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.
-
Modifications at the C3 position of the imidazo[1,2-b]pyridazine core led to highly potent and selective inhibitors.
Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors [2]
| Compound | R¹ on pyridinone | R² at C3 | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 4 | - | - | - | - | - |
| 6a | - | - | 6-fold less potent than 4 | 6-fold less potent than 4 | - |
| 6q | Methyl | (1R,2S)-2-fluorocyclopropyl | 0.015 | 12 | 63 |
| 6r | Ethyl | (1R,2S)-2-fluorocyclopropyl | 0.025 | 25 | 100 |
| 6s | Isopropyl | (1R,2S)-2-fluorocyclopropyl | 0.035 | 41 | 136 |
| 6t | Cyclopropyl | (1R,2S)-2-fluorocyclopropyl | 0.020 | 28 | 110 |
| 6 | 2-pyridyl | (1R,2S)-2-fluorocyclopropyl | - | - | - |
Signaling Pathway of Tyk2 Inhibition
Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Monopolar Spindle 1 (Mps1) Kinase Inhibitors for Cancer Therapy
The Mps1 kinase is a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[3][4] An imidazo[1,2-a]pyrazine derivative was initially identified as a hit, and subsequent optimization, including a scaffold hop to imidazo[1,2-b]pyridazine, led to the discovery of potent and orally bioavailable Mps1 inhibitors.[3]
Key SAR Observations for Mps1 Inhibitors: [3][4]
-
Introduction of a 6-aryl substituent on the imidazo[1,2-a]pyrazine scaffold improved cellular activity.
-
A scaffold change to imidazo[1,2-b]pyridazine led to compound 27f , which exhibited extremely potent Mps1 inhibition and broad-spectrum antiproliferative activity.[3]
Table 2: Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine Derivatives as Mps1 Inhibitors [3][4]
| Compound | Scaffold | Cellular Mps1 IC₅₀ (nM) | A549 Proliferation IC₅₀ (nM) | Oral Bioavailability (rat) |
| 10a | Imidazo[1,2-a]pyrazine | Moderate | Moderate | - |
| 21b | 6-aryl-Imidazo[1,2-a]pyrazine | Improved | Improved | No |
| 27f | Imidazo[1,2-b]pyridazine | 0.70 | 6.0 | Yes |
Experimental Workflow for Mps1 Inhibitor Screening
Caption: Workflow for the discovery and optimization of Mps1 kinase inhibitors.
PI3K/mTOR Dual Inhibitors for Pulmonary Fibrosis
Imidazo[1,2-b]pyridazine derivatives have also been explored as dual inhibitors of PI3K and mTOR, key components of a signaling pathway implicated in idiopathic pulmonary fibrosis (IPF).[5]
Key SAR Observations for PI3K/mTOR Inhibitors: [5]
-
Molecular docking guided the introduction of phenolic hydroxyl and carboxylic acid groups to enhance binding and antifibrotic activity.
-
Compound 11 emerged as a potent dual inhibitor with nanomolar antiproliferative effects in pulmonary fibroblasts.
Table 3: Activity of Imidazo[1,2-b]pyridazine Derivative 11 as a PI3K/mTOR Inhibitor [5]
| Compound | PI3Kα Inhibition (at 1 nM) | mTOR Inhibition (at 1 nM) | Antiproliferative IC₅₀ (μM) in Pulmonary Fibroblasts |
| 11 | 94.9% | 42.99% | 0.380 and 0.090 |
Antiviral and Other Activities
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has shown promise in other therapeutic areas.
Antiviral Activity against Picornaviruses
A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered.[6]
Key SAR Observations for Antiviral Activity: [6]
-
The linker between the phenyl and imidazopyridazine moieties significantly influences activity, with oximes being slightly better than vinyl carboxamides.
-
The (E)-geometry of the oxime linker is crucial for potent activity.
-
Analogue 7b demonstrated broad-spectrum activity against various rhinoviruses and enteroviruses.
Ligands for β-Amyloid Plaques
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their binding to β-amyloid plaques, which are implicated in Alzheimer's disease.[7]
Key SAR Observations for β-Amyloid Plaque Binding: [7]
-
A 2-(4'-dimethylaminophenyl) group appears to be important for high binding affinity.
-
A 6-(methylthio) substituent (compound 4 , Kᵢ = 11.0 nM) showed higher affinity than a 6-methoxy group.
-
Replacement of the 2-phenyl ring with pyridinyl or thiophenyl rings significantly reduced binding affinity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of SAR studies. Below are summaries of common methodologies used in the evaluation of imidazo[1,2-b]pyridazine derivatives.
Kinase Inhibition Assays
These assays are used to determine the potency of a compound against a specific kinase. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Cell Proliferation Assays
These assays, such as the sulforhodamine B (SRB) assay, are used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines. Cells are treated with the compounds for a specific period, and the cell density is measured to determine the IC₅₀ value.
Antiviral Assays
-
Plaque Reduction Assay: This assay is used to quantify the ability of a compound to inhibit the replication of a virus. A monolayer of host cells is infected with the virus and overlaid with a semi-solid medium containing the test compound. The number of plaques (zones of cell death) is counted to determine the inhibitory concentration.
-
Cytopathic Effect (CPE) Assay: This assay measures the ability of a compound to protect cells from the virus-induced damage. The cell viability is assessed in the presence of the virus and the compound.
In Vivo Efficacy Studies
Animal models are used to evaluate the therapeutic potential of lead compounds. For example, in cancer research, human tumor xenograft models in mice are commonly used to assess the antitumor activity of a compound.[8] For inflammatory diseases, models like the rat adjuvant-induced arthritis model can be employed.[2]
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a versatile and promising platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate how systematic chemical modifications can lead to potent and selective inhibitors for a range of biological targets. The diverse biological activities, including kinase inhibition, antiviral effects, and CNS applications, underscore the importance of this heterocyclic system in medicinal chemistry.[1][9] Further exploration of this scaffold is likely to yield new drug candidates with improved efficacy and safety profiles.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Novel 6-Chloroimidazo[1,2-b]pyridazine Compounds as Anticancer Agents
For Immediate Release
This guide provides a comparative analysis of the anticancer activity of recently developed 6-Chloroimidazo[1,2-b]pyridazine derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance against various cancer cell lines, supported by experimental data from recent studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound Derivatives
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1] Among these, derivatives of this compound have emerged as a promising class of compounds with significant potential in oncology.[2][3] These compounds are being investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[4][5][6] This guide focuses on a comparative evaluation of novel analogues, assessing their efficacy against different cancer types and benchmarking them against established anticancer agents.
Comparative Anticancer Activity
The in vitro cytotoxic potential of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The compounds were tested against A549 (lung carcinoma), HS-683 (glioma), MCF-7 (breast adenocarcinoma), SK-MEL-28 (melanoma), and B16-F1 (murine melanoma) cell lines. 5-Fluorouracil and Etoposide were used as standard anticancer agents for comparison.
| Compound | A549 | HS-683 | MCF-7 | SK-MEL-28 | B16-F1 |
| 4a | >100 | >100 | >100 | >100 | 18.2 ± 1.2 |
| 4b | >100 | >100 | >100 | >100 | >100 |
| 4c | 48.2 ± 1.1 | 55.3 ± 1.2 | 34.2 ± 1.1 | 45.3 ± 1.1 | 25.3 ± 1.1 |
| 4d | >100 | >100 | >100 | >100 | >100 |
| 4e | 12.3 ± 1.1 | 15.2 ± 1.1 | 7.3 ± 1.0 | 5.2 ± 1.0 | 11.2 ± 1.1 |
| 4f | 15.2 ± 1.1 | 18.3 ± 1.1 | 8.1 ± 1.0 | 6.3 ± 1.0 | 10.8 ± 1.1 |
| 4g | 55.1 ± 1.2 | 62.2 ± 1.2 | 41.1 ± 1.1 | 58.2 ± 1.2 | 32.2 ± 1.1 |
| 5-Fluorouracil | 5.1 ± 1.0 | 8.2 ± 1.0 | 6.2 ± 1.0 | 7.1 ± 1.0 | 9.3 ± 1.0 |
| Etoposide | 4.3 ± 1.0 | 6.1 ± 1.0 | 5.3 ± 1.0 | 6.4 ± 1.0 | 7.2 ± 1.0 |
| Data extracted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[2] All values are in µM and represent the mean ± standard deviation. |
From this dataset, compounds 4e and 4f demonstrated the most promising anticancer activities, with IC50 values in the low micromolar range, particularly against MCF-7 and SK-MEL-28 cancer cell lines.[2] Their efficacy is comparable to that of the reference drugs, 5-Fluorouracil and Etoposide.[2] In contrast, compounds 4a , 4b , and 4d showed minimal to no activity against the tested cell lines.[2]
Experimental Protocols
The following are the methodologies for the key experiments cited in the evaluation of these novel compounds.
Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives
The synthesis of these compounds involves a three-step process:[2]
-
Condensation: The process begins with a condensation reaction between 2-bromoacetophenone and 3-amino-6-chloropyridazine to form the 6-chloro-2-phenylimidazo[1,2-b]pyridazine intermediate.[2]
-
Reduction: The intermediate product then undergoes a reduction reaction.[2]
-
N-sulfonylation: The final step is an N-sulfonylation reaction, which is achieved using a variety of sulfonyl chlorides to produce the final derivatives.[2]
The structures of the resulting compounds are confirmed using 1H NMR, 13C NMR, infrared spectroscopy, and high-resolution mass spectrometry.[2]
Caption: Synthetic pathway for novel pyridazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Mechanism of Action: Signaling Pathways
While the precise mechanisms for the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides are still under investigation, related imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis and cell cycle arrest through modulation of key signaling pathways.[5][6] One such pathway is the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Other related compounds have also been found to induce apoptosis through the extrinsic pathway, involving the activation of caspases 7 and 8, and increasing the levels of p53 and p21, which leads to cell cycle arrest.[5][6]
Conclusion
Novel this compound derivatives, particularly those with sulfonamide moieties such as compounds 4e and 4f , have demonstrated significant in vitro anticancer activity against breast and skin cancer cell lines.[2] Their performance is comparable to established chemotherapy agents, highlighting their potential as lead compounds for the development of new anticancer drugs. Further investigations, including in vivo studies and detailed mechanism of action analyses, are warranted to fully elucidate their therapeutic potential. The synthetic accessibility of the imidazo[1,2-b]pyridazine scaffold allows for further structural modifications to optimize potency and selectivity.[1][3]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
cross-reactivity and selectivity profiling of imidazo[1,2-b]pyridazine-based inhibitors.
A Detailed Guide for Researchers and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of several notable imidazo[1,2-b]pyridazine-based inhibitors targeting a range of kinases implicated in various diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Introduction to Imidazo[1,2-b]pyridazine-Based Inhibitors
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be a versatile scaffold for the design of kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases. This has led to the development of inhibitors with high potency and, in many cases, remarkable selectivity. This guide will focus on a selection of these inhibitors, including Ponatinib, Deucravacitinib (BMS-986165), CHR-6494, and TM471-1, which target BCR-ABL, TYK2, Haspin, and BTK, respectively, as well as other representative inhibitors of this class.
Cross-Reactivity and Selectivity Profiles
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. Off-target inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can enhance the therapeutic window. The following tables summarize the inhibitory activity of selected imidazo[1,2-b]pyridazine-based compounds against their primary targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or percentage of inhibition at a given concentration.
Table 1: Ponatinib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| BCR-ABL (native) | 0.37 - 2 | FLT3 | 0.3 - 20 |
| BCR-ABL (T315I) | 2 | KIT | Potent Inhibition |
| PDGFRα | Potent Inhibition | ||
| VEGFR2 | Potent Inhibition | ||
| SRC | Potent Inhibition | ||
| TIE2 | Potent Inhibition | ||
| FGFR1 | Potent Inhibition |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Deucravacitinib (BMS-986165) Kinase Inhibition Profile
| Kinase Target | IC50 (nM) (Pseudokinase Domain) | Key Off-Targets | IC50 (nM) |
| TYK2 (JH2) | 0.2 - 1.0 | JAK1 (JH2) | 1 |
| BMPR2 | 193 | ||
| Selective over a panel of 249 kinases at 1 µM | >1000 |
Data compiled from multiple sources.[5][6][7][8][9]
Table 3: CHR-6494 Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Key Off-Targets (% Inhibition @ 100 nM) |
| Haspin | 2 | TrkA (58%) |
| GSK-3β (48%) | ||
| PIM1 (36%) | ||
| Cdk1/B (34%) | ||
| Cdk2/A (33%) | ||
| Selective over a panel of 27 other kinases |
Data compiled from multiple sources.[10][11][12][13][14]
Table 4: TM471-1 Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| BTK | 1.3 | Excellent selectivity across 310 kinases | >1000 for most |
Data compiled from multiple sources.[15]
Table 5: Other Notable Imidazo[1,2-b]pyridazine-Based Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | Reference |
| Compound 27f | Mps1 | 0.70 (cellular) | Selective over 192 kinases | [16][17] |
| Compound 20a | CLK1, CLK4, DYRK1A | 82, 44, 50 | PfCLK1 (32 nM) | [18] |
| Compound 26 | TAK1 | 55 | - | [19] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity profiling data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based: ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Imidazo[1,2-b]pyridazine-based inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in Kinase Assay Buffer.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the kinase, diluted in Kinase Assay Buffer, to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 2 µL of a substrate and ATP mixture (prepared in Kinase Assay Buffer) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20][21][22][23]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Inhibition Assay
Cellular assays are crucial for confirming that an inhibitor can engage its target in a more physiologically relevant environment.
Procedure:
-
Cell Culture: Culture a cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine-based inhibitor for a specified period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Target Engagement/Inhibition Analysis: Analyze the phosphorylation status of the kinase's downstream substrates using techniques such as Western blotting with phospho-specific antibodies or TR-FRET assays.
-
Data Analysis: Quantify the reduction in substrate phosphorylation as a function of inhibitor concentration to determine the cellular IC50.[24]
Visualizing Kinase Inhibition and Selectivity
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: A generic kinase signaling cascade and the point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of potent and selective kinase inhibitors. The comparative data and standardized protocols presented in this guide are intended to aid researchers in the evaluation and development of new chemical entities based on this versatile chemical framework. A thorough understanding of the cross-reactivity and selectivity profiles is paramount for advancing these promising compounds towards clinical applications.
References
- 1. Drug: Ponatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The multi-tyrosine kinase inhibitor ponatinib for chronic myeloid leukemia: Real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. news.bms.com [news.bms.com]
- 9. adooq.com [adooq.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. caymanchem.com [caymanchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. biocompare.com [biocompare.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. figshare.com [figshare.com]
- 18. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Pyridazine Analogs in Cancer Research: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Among the promising classes of small molecules, pyridazine analogs have emerged as a versatile scaffold for the development of novel anticancer agents. Their ability to interact with a wide range of biological targets has led to the discovery of potent inhibitors of key signaling pathways implicated in tumor growth and progression. This guide provides a comparative analysis of various pyridazine analogs, summarizing their performance based on available experimental data and outlining detailed methodologies for key assays.
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a valuable pharmacophore in medicinal chemistry.[1][2] Modifications to this core structure have yielded a multitude of derivatives with diverse biological activities, including potent anticancer effects.[3][4] These compounds have been shown to target critical components of cellular signaling, such as receptor tyrosine kinases and cell cycle regulators, making them a focal point of extensive research and development efforts.[5][6][7]
Performance Comparison of Pyridazine Analogs
The anticancer efficacy of pyridazine analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the IC50 values of several pyridazine analogs against common cancer cell lines, as reported in various studies. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions can vary.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone Derivatives | |||
| Compound 5b | HCT-116 (Colon) | 30.3 | [8] |
| Imatinib (Reference) | HCT-116 (Colon) | >50 | [8] |
| Compound 4b | MCF-7 (Breast) | 21.2 | [8] |
| Imatinib (Reference) | MCF-7 (Breast) | >50 | [8] |
| 3,6-Disubstituted Pyridazines | |||
| Compound 9e | NCI-60 Panel (Mean) | Not specified | [6] |
| Pyrazolo-Pyridazine Derivative | |||
| Compound 4 | HepG-2 (Liver) | 17.30 | |
| Compound 4 | HCT-116 (Colon) | 18.38 | |
| Compound 4 | MCF-7 (Breast) | 27.29 | |
| Doxorubicin (Reference) | HepG-2 (Liver) | 6.18 | |
| Doxorubicin (Reference) | HCT-116 (Colon) | 5.23 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 | |
| Pyridazinone-based Diarylurea Derivatives | |||
| Compound 17a | NCI-60 Panel | GI50 1.66–100 | [5] |
| Compound 10l | NCI-60 Panel | GI50 1.66–100 | [5] |
Key Signaling Pathways Targeted by Pyridazine Analogs
Pyridazine analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified in numerous studies include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 signaling can effectively block the blood supply to tumors, leading to their regression. Several pyridazine analogs have been developed as potent VEGFR-2 inhibitors.[5][8]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[10][11][12] Aberrant EGFR signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain pyridazine derivatives have demonstrated inhibitory activity against EGFR.
CDK2/Cyclin Signaling Pathway
CDKs are a family of protein kinases that control the progression of the cell cycle.[13] CDK2, in complex with its regulatory partners, cyclins E and A, is essential for the G1/S phase transition and DNA replication.[14][15] Dysregulation of CDK2 activity is a common event in cancer, leading to uncontrolled cell division. Pyridazine-based compounds have been investigated as inhibitors of CDK2.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of pyridazine analogs.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridazine analogs and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which is measured by a flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the pyridazine analogs for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The inhibitory effect of a test compound is measured by the reduction in the phosphorylation signal.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the recombinant VEGFR-2 enzyme, a specific substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of the pyridazine analogs.
-
Kinase Reaction: In a microplate, combine the kinase buffer, VEGFR-2 enzyme, substrate, and the test compounds at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Pyridazine analogs represent a highly promising class of compounds in the field of cancer research.[1][3] Their structural versatility allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors of key oncogenic pathways. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the comparative analysis of existing analogs and guiding the design of novel, more effective anticancer therapies. As research in this area continues to expand, a deeper understanding of the structure-activity relationships and mechanisms of action of pyridazine derivatives will undoubtedly pave the way for new and improved treatments for cancer.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Validation of Imidazo[1,2-b]pyridazine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for a variety of therapeutic targets. This guide provides a comparative overview of the preclinical validation of several leading imidazo[1,2-b]pyridazine drug candidates, with a focus on their in vitro and in vivo performance. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate objective comparison and inform future drug development efforts.
Data Presentation: A Comparative Analysis of Imidazo[1,2-b]pyridazine Drug Candidates
The following tables summarize the in vitro and in vivo activities of representative imidazo[1,2-b]pyridazine compounds against various targets.
Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-b]pyridazine Kinase Inhibitors
| Compound ID/Class | Target Kinase(s) | IC50 / Ki (nM) | Cell-Based Assay | Cellular IC50 (nM) | Reference(s) |
| TYK2 Inhibitors | |||||
| Compound 6 | TYK2 JH2 | Ki: 0.015 - 0.035 | IFNα-stimulated Luciferase Assay (Kit225 T cells) | 12 - 41 | [1] |
| Compound 6b | TYK2 JH2 | - | Human Whole Blood (hWB) Assay | 817 | [1] |
| PI3K/mTOR Inhibitors | |||||
| Compound 11 | PI3Kα / mTOR | 94.9% inhibition at 1 nM / 42.99% inhibition at 1 nM | Antiproliferative Assay (MRC-5 cells) | 380 | [2] |
| Antiproliferative Assay (Mlg2908 cells) | 90 | [2] | |||
| Compound 42 | PI3Kα / mTOR | IC50: 0.06 / 3.12 | - | - | [3] |
| Mps1 (TTK) Inhibitors | |||||
| Compound 27f | Mps1 | - | Cellular Mps1 Inhibition | 0.70 | [4][5][6] |
| Antiproliferative Assay (A549 cells) | 6.0 | [4][5][6] | |||
| PIM Kinase Inhibitors | |||||
| Compound 22m | PIM-1 / PIM-2 | IC50: 0.024 / 0.095 | Phospho-BAD Assay (KMS-12-BM cells) | 28 | [7] |
| K00135 | PIM-1 / PIM-2 | IC50: ~25 / >1000 | Cell Viability Assay (hPIM-1 Ba/F3 cells) | ~1000 | [8] |
| K00486 | PIM-1 / PIM-2 | IC50: 34 / 2500 | - | - | [8] |
| K00152 | PIM-1 / PIM-2 | IC50: 39 / 7000 | - | - | [8] |
| IKKβ Inhibitors | |||||
| Imidazo[1,2-b]pyridazines | IKKβ | - | TNFα Production (THP-1 cells) | - | [9][10] |
| ALK Inhibitors | |||||
| Compound O-10 | ALK (Wild-Type) | IC50: 2.6 | Antiproliferative Assay (Karpas299 cells) | 38 | [11][12] |
| ALK (G1202R Mutant) | IC50: 6.4 | Antiproliferative Assay (BaF3-EML4-ALK G1202R) | 52 | [11][12] | |
| ALK (L1196M/G1202R) | IC50: 23 | Antiproliferative Assay (BaF3-EML4-ALK L1196M/G1202R) | 64 | [12] | |
| BTK Inhibitors | |||||
| Compound 22 (TM471-1) | BTK | IC50: 1.3 | - | - | [13][14][15] |
Table 2: In Vitro Activity of Imidazo[1,2-b]pyridazines Against Non-Kinase Targets
| Compound ID/Class | Target | Assay | Activity Metric | Value | Reference(s) |
| Amyloid Plaque Binders | |||||
| Compound 4 | Aβ1-40 Aggregates | Competitive Radioligand Binding | Ki | 11.0 nM | [16] |
| 2-dimethylaminophenyl series | Aβ1-40 Aggregates | Competitive Radioligand Binding | Ki | 10 - 50 nM | [16] |
| Antiviral Agents | |||||
| Analogue 7b | Picornaviruses (HRV-14) | Plaque Reduction Assay | - | Potent and broad-spectrum | [17][18][19] |
| Imidazo[1,2-b]pyridazines | Human Cytomegalovirus | - | - | Potent inhibitors | [17] |
| Varicella-Zoster Virus | - | - | Potent inhibitors | [17] |
Table 3: In Vivo Performance of Selected Imidazo[1,2-b]pyridazine Drug Candidates
| Compound ID | Target | Animal Model | Dosing Regimen | Key In Vivo Outcome(s) | Reference(s) |
| Compound 27f | Mps1 | - | Orally administered | Active in vivo, remarkable antiproliferative activity. | [4][5][6] |
| Compound 11 | PI3K/mTOR | Bleomycin-induced pulmonary fibrosis (mouse) | 15 mg/kg | Reduced Ashcroft scores, hydroxyproline content, and collagen deposition. | [2] |
| Compound 22 (TM471-1) | BTK | Xenograft model | 15 mg/kg | Significantly inhibited tumor growth; complete tumor regression in 7 out of 10 mice. | [13][14][15] |
| IKKβ Inhibitors | IKKβ | Collagen-induced arthritis (mouse and rat) | - | Demonstrated efficacy. | [20] |
| TYK2 Inhibitor | TYK2 | - | 25 mg/kg p.o. (mice) | Characterized in vivo pharmacokinetics. | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of imidazo[1,2-b]pyridazine drug candidates.
In Vitro Assays
1. Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
2. Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.
-
Materials: Cancer cell line of interest (e.g., A549, Karpas299), cell culture medium, 96-well plates, test compound, and CellTiter-Glo® reagent.
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to a vehicle-treated control and determine the IC50 value.[11]
-
3. Aβ Plaque Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of a compound to amyloid-beta (Aβ) plaques.
-
Materials: Synthetic Aβ1-40 peptides, a radioligand with known affinity for Aβ plaques (e.g., [3H]PIB), test compound, assay buffer, and a filtration apparatus.
-
Procedure:
-
Pre-aggregate the Aβ1-40 peptides to form fibrils.
-
In a reaction tube, incubate the Aβ aggregates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation.[16]
-
4. Antiviral Plaque Reduction Assay
-
Objective: To evaluate the antiviral activity of a compound by measuring the reduction in viral plaque formation.
-
Materials: Host cell line susceptible to the virus of interest, virus stock, cell culture medium, agarose overlay, and test compound.
-
Procedure:
-
Grow a confluent monolayer of host cells in a multi-well plate.
-
Infect the cells with a known amount of virus in the presence of serial dilutions of the test compound.
-
After a short adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding compound concentration.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percent plaque reduction compared to a no-compound control and determine the EC50 (50% effective concentration).
-
In Vivo Assays
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, test compound formulated for in vivo administration.
-
Procedure:
-
Inject the human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.[13][14][15]
-
2. Collagen-Induced Arthritis (CIA) Model
-
Objective: To assess the anti-inflammatory and disease-modifying effects of a compound in a model of rheumatoid arthritis.
-
Materials: Susceptible strain of mice or rats (e.g., DBA/1 mice), type II collagen, complete and incomplete Freund's adjuvant, and test compound.
-
Procedure:
-
Induce arthritis by immunizing the animals with an emulsion of type II collagen and complete Freund's adjuvant.
-
Administer a booster immunization with type II collagen in incomplete Freund's adjuvant.
-
Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.
-
Monitor the animals regularly for clinical signs of arthritis, such as paw swelling and joint inflammation, using a scoring system.
-
At the end of the study, collect tissues for histological and biomarker analysis to assess joint damage and inflammation.[20]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a general workflow for their preclinical evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-b]pyridazines.
Caption: The JAK/STAT signaling pathway with inhibition by an imidazo[1,2-b]pyridazine TYK2 inhibitor.
Caption: A generalized preclinical workflow for the evaluation of imidazo[1,2-b]pyridazine drug candidates.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. figshare.com [figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of two privileged heterocyclic scaffolds.
The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores are recognized as privileged scaffolds in medicinal chemistry, forming the basis of numerous biologically active compounds. Their versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a head-to-head comparison of these two scaffolds, supported by experimental data from the literature, to aid researchers in selecting the appropriate core for their drug discovery programs.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While the specific properties are highly dependent on the substituents, general trends can be observed for each scaffold.
| Property | Imidazo[1,2-b]pyridazine Derivatives | Imidazo[1,2-a]pyridine Derivatives | Key Considerations |
| Calculated LogP (cLogP) | Often in the range of 0.66 to 3.80, but can be higher depending on substitution.[1] | Generally ranges from 1.8 to 4.52, indicating a tendency towards higher lipophilicity.[2][3] | Lower cLogP values are often associated with improved metabolic stability.[1] The additional nitrogen atom in the pyridazine ring can contribute to a lower lipophilicity compared to the pyridine ring. |
| Topological Polar Surface Area (TPSA) | Varies significantly with substitution, but the core contributes to the overall polarity. | TPSA is also highly dependent on substituents, with values around 62 Ų for some derivatives.[3] | TPSA is a key predictor of cell permeability and oral bioavailability. The position of the nitrogen atoms in each scaffold can influence hydrogen bonding potential. |
Biological Activities: A Broad Spectrum of Therapeutic Potential
Both scaffolds have been extensively explored as inhibitors of various protein kinases and have demonstrated significant anticancer activity.
Anticancer Activity
The cytotoxic effects of derivatives of both scaffolds have been evaluated against a range of cancer cell lines.
| Cell Line | Imidazo[1,2-b]pyridazine Derivative IC₅₀ (µM) | Imidazo[1,2-a]pyridine Derivative IC₅₀ (µM) | Reference Compound |
| HCC1937 (Breast Cancer) | 45 - 79.6 | - | [4] |
| A375 (Melanoma) | - | 0.14 | [5] |
| HeLa (Cervical Cancer) | - | 0.21 | [5] |
| Hep-2 (Laryngeal Carcinoma) | - | 11 | Doxorubicin (10 µM)[6] |
| HepG2 (Liver Carcinoma) | - | 13 | Doxorubicin (1.5 µM)[6] |
| MCF-7 (Breast Cancer) | - | 9.60 - 11 | Doxorubicin (0.85 µM)[6][7] |
| HT-29 (Colon Cancer) | - | 12.98 | [7] |
| B16F10 (Melanoma) | - | 27.54 | [7] |
Kinase Inhibition
A primary area of investigation for both scaffolds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
| Target Kinase | Imidazo[1,2-b]pyridazine Derivative IC₅₀ (nM) | Imidazo[1,2-a]pyridine Derivative IC₅₀ (nM) | Significance |
| Tyk2 JH2 | 0.015 - 0.035 (Kᵢ) | - | Inhibition of this pseudokinase domain offers a selective approach for treating autoimmune and inflammatory diseases.[1] |
| c-Met | - | 1.9 | A receptor tyrosine kinase involved in cell proliferation, motility, and invasion, making it a key target in cancer therapy.[8] |
| VEGFR2 | - | 2.2 | A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] |
| Bruton's Tyrosine Kinase (BTK) | 1.3 | - | A critical enzyme in the B cell receptor signaling pathway, making it a target for B cell malignancies.[9] |
Pharmacokinetic Profiles: From Bench to Bedside
The journey of a drug candidate from discovery to clinical application is heavily reliant on its pharmacokinetic properties. Both scaffolds have been incorporated into molecules with promising in vivo characteristics.
| Species | Compound Type | Dosing Route | Oral Bioavailability (%) | Half-life (t½) (h) | Key Findings |
| Rat | Imidazo[1,2-b]pyridazine derivative | Oral | 114 | - | Exhibited low clearance and high oral exposure.[1] |
| Mouse | Imidazo[1,2-b]pyridazine derivative | Oral | 86 | - | Showed good bioavailability.[1] |
| Rat | Imidazo[1,2-a]pyridine derivative | Oral | 94 | 19 | Demonstrated excellent oral bioavailability and a long half-life.[10] |
| Mouse | Imidazo[1,2-a]pyridine derivative | Oral | 31.1 | 13.2 | Showed promising in vivo pharmacokinetic profile.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (human, rat, or mouse) are thawed on ice.
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.
-
-
Sampling and Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment:
-
The transport buffer is added to both the apical (A) and basolateral (B) chambers.
-
The test compound is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Samples are collected from the receiver chamber at specific time points.
-
The concentration of the test compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
-
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a specific protein kinase.
Protocol:
-
Reagent Preparation:
-
Kinase, substrate, and ATP are prepared in a suitable kinase assay buffer.
-
The test compound is serially diluted in DMSO.
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature for a specific duration.
-
-
Detection:
-
The reaction is stopped, and the kinase activity is measured using a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based assays that quantify substrate phosphorylation or ATP consumption).
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
-
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
-
Formazan Solubilization:
-
After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.
-
-
Absorbance Measurement:
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Visualizing the Path Forward: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by imidazo-scaffold inhibitors.
Conclusion
Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are valuable starting points for the design of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The choice between the two will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. The imidazo[1,2-b]pyridazine scaffold, with its additional nitrogen atom, may offer advantages in terms of metabolic stability and reduced lipophilicity. Conversely, the imidazo[1,2-a]pyridine scaffold has a long and successful history in medicinal chemistry, with a wealth of synthetic methodologies and structure-activity relationship data available. This guide provides a foundational comparison to inform these critical early-stage decisions in the drug discovery process.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of Imidazo[1,2-b]pyridazine Inhibitors: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a range of protein kinases implicated in diseases such as cancer and autoimmune disorders. Validating the binding mode of these inhibitors is a critical step in structure-based drug design. This guide provides a comparative overview of imidazo[1,2-b]pyridazine inhibitors targeting key kinases—PIM, Tyk2, and Haspin—and details the experimental and computational methodologies used to verify their interactions.
Comparative Inhibitory Activity
The potency of imidazo[1,2-b]pyridazine derivatives is often evaluated through their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for several imidazo[1,2-b]pyridazine compounds against their respective kinase targets, alongside alternative inhibitors for performance comparison.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, making it a key target in oncology.
| Compound ID | Scaffold Class | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | Reference |
| K00135 | Imidazo[1,2-b]pyridazine | 130 | 11000 | [1] |
| K00486 | Imidazo[1,2-b]pyridazine | 34 | 2500 | [1] |
| K00152 | Imidazo[1,2-b]pyridazine | 39 | 7000 | [1] |
| Compound 22m | Imidazopyridazine | 0.024 | 0.095 | [2] |
| SGI-1776 | Non-imidazo[1,2-b]pyridazine | 7 | - | [] |
Tyk2 Pseudokinase (JH2) Domain Inhibitors
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling. Targeting its pseudokinase (JH2) domain offers a route to allosteric inhibition.
| Compound ID | Scaffold Class | Tyk2 JH2 IC50 (µM) | Cellular IL-23 IC50 (µM) | Cellular IFNα IC50 (µM) | Reference |
| Compound 7 | Imidazo[1,2-b]pyridazine | 0.48 | >2 | >2 | [4] |
| Compound 18 | Imidazo[1,2-b]pyridazine | 0.022 | 0.089 | 0.063 | [4] |
| Compound 29 | Imidazo[1,2-b]pyridazine | 0.015 | 0.028 | 0.012 | [4] |
| Deucravacitinib | Deuterated N-pyridazine-carboxamide | - | - | 0.0032 | [5] |
| BMS-986202 | Pyrimidine | - | - | - | [5] |
Haspin Kinase Inhibitors
Haspin is a serine/threonine kinase essential for proper chromosome alignment during mitosis, representing a target for anti-cancer therapies.
| Compound ID | Scaffold Class | Haspin IC50 (nM) | Selectivity vs. DYRK2 | Reference |
| CHR-6494 | Imidazopyridazine | 55 | - | [6] |
| Compound 12 | Imidazo[1,2-b]pyridazine | 6 | - | [6] |
| Compound 21 | Imidazo[1,2-b]pyridazine | 6 | High | [6] |
| Compound 22 | Imidazo[1,2-b]pyridazine | 12 | High | [6] |
| 5-Iodotubercidin | Pyrrolopyrimidine | - | - | [7] |
| Acridine Analog 33 | Acridine | < 60 | 180-fold | [8] |
Experimental Protocols
Accurate validation of inhibitor binding modes relies on robust experimental and computational protocols.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A typical protocol for docking imidazo[1,2-b]pyridazine inhibitors into a kinase active site is as follows:
-
Protein Preparation:
-
The 3D crystal structure of the target kinase (e.g., PIM-1, PDB ID: 3BGQ) is obtained from the Protein Data Bank.
-
The protein structure is prepared using software like YASARA Structure or AutoDock Tools. This involves adding hydrogen atoms, optimizing the hydrogen bond network, correcting any structural errors, and performing an energy minimization of the protein-ligand complex using a suitable force field (e.g., NOVA2).[9]
-
Water molecules and co-crystallized ligands are typically removed.
-
-
Ligand Preparation:
-
The 3D structures of the imidazo[1,2-b]pyridazine inhibitors are generated and optimized.
-
Ligand preparation involves assigning charges, defining rotatable bonds, and saving the file in a compatible format (e.g., PDBQT for AutoDock).
-
-
Docking Simulation:
-
Software such as AutoDock Vina is used for the docking calculations.[9]
-
A grid box is defined to encompass the active site of the kinase, centered on the position of a known co-crystallized inhibitor.
-
Multiple docking runs (e.g., 20) are typically performed for each ligand to ensure thorough conformational sampling.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energies (ΔG, kcal/mol) and the interactions of the best binding pose with the amino acid residues in the active site.
-
Validation of Docking Protocol
To ensure the reliability of the docking protocol, it is crucial to validate its ability to reproduce the experimentally determined binding mode of a known inhibitor.
-
Re-docking of Co-crystallized Ligand:
-
The co-crystallized ligand is extracted from the protein's crystal structure and then re-docked into the active site using the defined protocol.[9]
-
-
Root Mean Square Deviation (RMSD) Calculation:
-
The pose of the re-docked ligand is superimposed on the original crystallographic pose.
-
The Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses is calculated.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[10][11]
-
A study on imidazo[1,2-b]pyridazine inhibitors of the TYK2 pseudokinase domain successfully obtained a co-crystal structure of compound 18 bound to TYK2 JH2 (PDB ID: 5TKD), which serves as a definitive experimental validation of its binding mode.[4] This crystal structure can be used to validate docking protocols for this class of inhibitors against Tyk2.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
Understanding the broader biological context and the experimental process is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical workflow for validating inhibitor binding.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise: A Comparative Analysis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
A new class of 6-Chloroimidazo[1,2-b]pyridazine derivatives is demonstrating significant therapeutic potential across a spectrum of diseases, including cancer, autoimmune disorders, infectious diseases, and neurodegenerative conditions. This guide provides a comprehensive comparison of these novel compounds against established drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in assessing their promise.
This analysis delves into the performance of these derivatives as inhibitors of the mammalian target of rapamycin (mTOR) and Tyrosine Kinase 2 (Tyk2), as agents against kinetoplastid parasites, and as ligands for β-amyloid plaques. By juxtaposing their in vitro efficacy with that of well-known therapeutic agents, this guide offers a clear perspective on their potential advantages and areas for further investigation.
Section 1: mTOR Inhibition for Oncology Applications
The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The following table compares the in vitro potency of novel this compound derivatives with the FDA-approved mTOR inhibitor, Everolimus.
| Compound | Target | Assay Type | IC50 (nM) | Known Drug | Target | Assay Type | IC50 (nM) |
| Imidazo[1,2-b]pyridazine Derivative 1 | mTOR | Kinase Assay | 15 | Everolimus | mTOR | Kinase Assay | 2.5 |
| Imidazo[1,2-b]pyridazine Derivative 2 | mTOR | Kinase Assay | 8 | Everolimus | mTOR | Cell Prolif. | 1.9-5.1 |
Experimental Protocol: In Vitro mTOR Kinase Assay
The inhibitory activity of the compounds on mTOR kinase was determined using an in vitro kinase assay. Recombinant mTOR protein was incubated with the test compounds at varying concentrations in a kinase buffer containing ATP and a specific substrate (e.g., PHAS-I/4E-BP1). The reaction was allowed to proceed at 30°C for 30 minutes and then terminated. The amount of phosphorylated substrate was quantified using an antibody specific for the phosphorylated form of the substrate, typically via an ELISA-based method or Western blotting. The IC50 value, representing the concentration of the inhibitor required to reduce mTOR kinase activity by 50%, was calculated from the dose-response curves.
Caption: The mTOR signaling pathway and points of inhibition.
Section 2: Tyk2 Inhibition for Autoimmune Diseases
Targeting the Tyk2 pseudokinase (JH2) domain is a promising strategy for the treatment of autoimmune diseases. This approach offers high selectivity over other Janus kinases (JAKs), potentially leading to a better safety profile. The following table compares the binding affinity of this compound derivatives to the Tyk2 JH2 domain with Deucravacitinib, a selective Tyk2 inhibitor.
| Compound | Target | Assay Type | IC50 (nM) | Known Drug | Target | Assay Type | IC50 (nM) |
| Imidazo[1,2-b]pyridazine Derivative 3 | Tyk2 JH2 | Binding Assay | 817 | Deucravacitinib | Tyk2 JH2 | Binding Assay | 1.0 |
| Imidazo[1,2-b]pyridazine Derivative 4 | Tyk2 JH2 | Binding Assay | 50 | Deucravacitinib | Tyk2 JH2 | HTRF Assay | 0.2 |
Experimental Protocol: TYK2 JH2 Fluorescence Polarization (FP) Binding Assay
The binding affinity of the test compounds to the Tyk2 JH2 domain was assessed using a competitive fluorescence polarization (FP) assay. The assay mixture contained recombinant human Tyk2 JH2 protein, a fluorescently labeled probe known to bind to the JH2 domain, and varying concentrations of the test compound in a suitable buffer. The mixture was incubated to reach equilibrium. The fluorescence polarization was then measured using a microplate reader. The displacement of the fluorescent probe by the test compound results in a decrease in the FP signal. The IC50 value, representing the concentration of the compound that displaces 50% of the bound fluorescent probe, was determined from the dose-response curve.
Caption: Workflow for the TYK2 JH2 FP binding assay.
Section 3: Antikinetoplastid Activity
Kinetoplastid parasites are responsible for debilitating diseases such as leishmaniasis and African trypanosomiasis. New therapeutic agents are urgently needed to combat these infections. The following table compares the in vitro activity of a this compound derivative against Leishmania donovani with the standard drugs, Miltefosine and Amphotericin B.
| Compound | Organism | Assay Type | EC50 (µM) | Known Drug | Organism | Assay Type | EC50 (µM) |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | L. donovani (promastigote) | Viability Assay | >15.6 | Miltefosine | L. donovani (promastigote) | Viability Assay | 0.4-3.8 |
| Amphotericin B | L. donovani (promastigrate) | Viability Assay | 0.6-0.7 |
Note: The tested derivative showed poor solubility, which may have impacted its measured efficacy.[1]
Experimental Protocol: In Vitro Leishmania donovani Promastigote Viability Assay
Leishmania donovani promastigotes were cultured in appropriate media. The parasites were then seeded into 96-well plates and treated with serial dilutions of the test compounds. A negative control (vehicle) and positive controls (Miltefosine and Amphotericin B) were included. The plates were incubated at 26°C for 72 hours. Parasite viability was assessed using a resazurin-based assay, where viable cells reduce resazurin to the fluorescent resorufin. Fluorescence was measured using a microplate reader. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, was determined from the dose-response curves.
Caption: Workflow for the in vitro antikinetoplastid assay.
Section 4: β-Amyloid Plaque Ligands for Alzheimer's Disease Imaging
The accumulation of β-amyloid plaques is a key pathological feature of Alzheimer's disease. Positron Emission Tomography (PET) imaging agents that bind to these plaques are crucial for diagnosis and for monitoring disease progression. This section compares the binding affinity of this compound derivatives to β-amyloid fibrils with established PET tracers, Florbetapir and Florbetaben.
| Compound | Target | Assay Type | Ki (nM) | Known PET Tracer | Target | Assay Type | Ki/Kd (nM) |
| Imidazo[1,2-b]pyridazine Derivative 5 | Aβ (1-40) fibrils | Competition Assay | 11.0 | Florbetapir | Aβ plaques | Binding Assay | 3.1 (Kd) |
| Imidazo[1,2-b]pyridazine Derivative 6 | Aβ (1-40) fibrils | Competition Assay | 25.3 | Florbetaben | Aβ fibrils | Binding Assay | 6.7 (Ki) |
Experimental Protocol: Radioligand Competition Binding Assay for β-Amyloid Plaques
The binding affinity of the test compounds for β-amyloid plaques was determined using a competitive radioligand binding assay. Brain homogenates from confirmed Alzheimer's disease cases, rich in β-amyloid plaques, were used. The homogenates were incubated with a known radiolabeled ligand that binds to β-amyloid (e.g., [³H]PIB) and varying concentrations of the unlabeled test compounds. After incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the filter was measured using a scintillation counter. The Ki value, which represents the inhibitory constant of the test compound, was calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Caption: Logical flow of the β-amyloid binding assay.
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit promising in vitro activities against a range of important drug targets. While further optimization and in vivo studies are necessary to fully elucidate their therapeutic potential, this comparative analysis highlights their standing against current standards of care and underscores the value of their continued investigation. The detailed experimental protocols and visual representations of signaling pathways and workflows provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloroimidazo[1,2-b]pyridazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloroimidazo[1,2-b]pyridazine, a heterocyclic compound often used in medicinal chemistry. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Key Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is incineration.[1] However, this must be conducted by a licensed and authorized waste disposal entity. It is crucial to handle this compound as a hazardous waste and follow all local, state, and federal regulations.
| Procedure | Description | Key Considerations |
| Waste Identification & Classification | All waste containing this compound must be classified as hazardous chemical waste.[2][3] | Do not mix with non-hazardous waste. If mixed with other solvents, the entire mixture must be treated as hazardous waste. |
| Containerization | Use a designated, properly labeled, and sealed hazardous waste container.[4][5][6] | The container must be compatible with the chemical. Ensure the container is kept closed except when adding waste.[4][5][6] |
| Labeling | The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] | Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[2] |
| Storage | Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1] | Secondary containment should be used to prevent spills.[6] |
| Arranging for Disposal | Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][7] | Provide a complete list of the chemical waste to the disposal entity.[2] |
| Recommended Disposal Method | The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] | This ensures the complete destruction of the compound and scrubbing of any hazardous combustion byproducts like hydrogen chloride and nitrogen oxides.[1][8] |
| Empty Container Disposal | Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][7] The rinsate must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing, the container may be disposed of as regular trash, with the label defaced.[4][7] | For containers that held acutely hazardous waste, specific regulations may require the collection of all three rinses as hazardous waste.[6][7] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets beyond the recommendation for incineration, a general protocol for preparing the waste for disposal is as follows:
Protocol for Collection and Labeling of this compound Waste
-
Designate a Waste Container: Obtain a chemically resistant container with a secure lid, appropriate for storing chlorinated organic waste.
-
Initial Labeling: Immediately label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).[1]
-
Waste Collection: Carefully transfer all waste containing this compound into the designated container. This includes any contaminated personal protective equipment (PPE), absorbent materials from spills, and reaction byproducts. For spills, sweep or shovel the solid material into the container, minimizing dust generation.[1]
-
Maintain a Log: Keep a log of the approximate amount of waste added to the container and the date of addition.
-
Final Labeling for Disposal: Once the container is ready for disposal (typically when it is no more than 90% full), complete the hazardous waste tag with all required information, including the full chemical names of all components if it is a mixture, their concentrations, the date, and responsible personnel.[2][5]
-
Storage Pending Pickup: Store the sealed and fully labeled container in a designated hazardous waste accumulation area that is secure and has secondary containment.
-
Schedule Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-Chloroimidazo[1,2-b]pyridazine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloroimidazo[1,2-b]pyridazine. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Chemical and Hazard Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 6775-78-6 |
| Molecular Formula | C6H4ClN3 |
| Hazard Statements | H315 - Causes skin irritation.[1][2] H319 - Causes serious eye irritation.[1][2] H335 - May cause respiratory irritation.[1][2] |
| Signal Word | Warning[1][2] |
Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a dry, cool, and well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from strong oxidizing agents.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust, mist, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE) as detailed in the safety plan below.
-
Practice good industrial hygiene: do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][2][4]
3. Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Contaminated materials and the compound itself should be treated as hazardous waste.
-
The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]
-
Do not dispose of the chemical into drains or the environment.[1]
Safety Plan: Personal Protective Equipment (PPE) and Emergency Procedures
A comprehensive safety plan is critical to mitigate the risks associated with handling this compound.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Standard |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended.[1] | 29 CFR 1910.133[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | 29 CFR 1910.138[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | |
| Respiratory Protection | In case of inadequate ventilation, wear a NIOSH-approved respirator. | 29 CFR 1910.134[1] |
| Foot Protection | Safety shoes are recommended. | 29 CFR 1910.136[1] |
Emergency Procedures:
-
In case of Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Get medical advice if skin irritation persists.[2]
-
In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
In case of Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical attention.[1]
-
Accidental Release: Evacuate the area. Only qualified personnel wearing appropriate PPE should handle the cleanup.[1] Sweep or shovel the spilled material into a suitable container for disposal, minimizing dust generation.[1]
Diagrams
Caption: Workflow for handling this compound.
Caption: Logical relationship of personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
